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Core Science & Biosynthesis

Foundational

TAK285-Iodo: Structural Dynamics, Pharmacological Profiling, and Applications in Molecular Imaging

Introduction: The Evolution of ErbB Kinase Inhibitors The human epidermal growth factor receptor (HER) family, comprising EGFR (ErbB1) and HER2 (ErbB2), is a highly validated target in oncology. Dysregulation or amplific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of ErbB Kinase Inhibitors

The human epidermal growth factor receptor (HER) family, comprising EGFR (ErbB1) and HER2 (ErbB2), is a highly validated target in oncology. Dysregulation or amplification of these receptors drives aggressive phenotypes in breast, lung, and prostate carcinomas[1]. TAK-285 was originally developed as an orally bioavailable, ATP-competitive dual inhibitor of EGFR and HER2, demonstrating significant efficacy and blood-brain barrier (BBB) penetration[2].

TAK285-Iodo is a highly specialized chemical derivative of TAK-285. By replacing the trifluoromethyl ( −CF3​ ) group on the phenoxy ring with an iodine atom ( −I ), researchers have created a molecule that serves two critical functions:

  • Structure-Activity Relationship (SAR) Probe : It interrogates the steric and electronic boundaries of the hydrophobic pocket within the kinase hinge region.

  • Radiotheranostic Precursor : It acts as the non-radioactive reference standard (cold standard) for the development of radioiodinated PET ( 124I ), SPECT ( 125I ), or radiotherapeutic ( 131I ) tracers targeting HER2/EGFR-overexpressing tumors[3].

Chemical Architecture & SAR Causality

The core scaffold of TAK285-Iodo is a pyrrolo[3,2-d]pyrimidine, which acts as the primary hinge-binding motif.

  • Hinge Binding : The N-1 and N-9 atoms of the pyrimidine ring system form critical bidentate hydrogen bonds with the backbone amide of Met793 in EGFR (or Met801 in HER2)[4].

  • The Iodine Substitution Causality : In the parent molecule, the −CF3​ group occupies a deep, lipophilic pocket adjacent to the ATP-binding site. The substitution to an iodine atom is a calculated bioisosteric replacement. Iodine has a comparable van der Waals radius (2.15 Å) to a methyl or trifluoromethyl group but possesses a highly polarizable electron cloud. This polarizability enables halogen bonding —a highly directional non-covalent interaction where the electropositive "sigma-hole" of the iodine atom interacts with electron-rich backbone carbonyls (e.g., Thr790 or Leu788). This substitution often alters the drug's residence time ( 1/koff​ ) on the receptor, a critical parameter for sustained kinase inhibition.

Target Engagement & Mechanistic Pathway

TAK285-Iodo acts by competitively displacing ATP from the intracellular kinase domains of EGFR and HER2. This prevents receptor auto-phosphorylation and the subsequent trans-phosphorylation of HER3, effectively severing the downstream PI3K/AKT and MAPK/ERK signaling cascades that drive tumor proliferation[2].

G EGF EGF / Neuregulin (Ligands) EGFR EGFR / HER2 Heterodimer EGF->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylation TAK TAK285-Iodo TAK->EGFR Inhibits (ATP-competitive) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation

Fig 1: TAK285-Iodo inhibition of EGFR/HER2-driven PI3K/AKT signaling.

Quantitative Data: Physicochemical Properties

To facilitate experimental design, the physicochemical properties of TAK285-Iodo are summarized below. The high molecular weight and lipophilicity necessitate specific formulation strategies (e.g., DMSO/Tween-80) for in vitro and in vivo administration[5].

PropertyValue / Description
Chemical Name N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide
Molecular Formula C25​H25​ClIN5​O3​
Molecular Weight 605.86 g/mol
Exact Mass 605.0691 Da
Target Kinases EGFR (ErbB1), HER2 (ErbB2)
Elemental Analysis C: 49.56%, H: 4.16%, Cl: 5.85%, I: 20.95%, N: 11.56%, O: 7.92%

(Data aggregated from commercial chemical validation reports[6],[5])

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. A single readout is prone to artifacts; therefore, internal controls and orthogonal validation steps are mandatory.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective : Determine the IC50​ of TAK285-Iodo against recombinant EGFR/HER2. Causality : TR-FRET is chosen over standard luminescence because the ratiometric emission readout intrinsically normalizes for well-to-well volume variations and compound auto-fluorescence, ensuring high-fidelity data.

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution : Prepare a 10-point, 3-fold serial dilution of TAK285-Iodo in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration strictly ≤1% to prevent enzyme denaturation).

  • Enzyme-Substrate Mix : Add 2 nM recombinant EGFR or HER2 and 2 µM ULight-labeled poly-GT peptide substrate.

  • Reaction Initiation (The Critical Step) : Add ATP at exactly its apparent Km​ value for the specific kinase batch (typically 10-20 µM). Causality: Testing at the Km​ ensures the assay is maximally sensitive to ATP-competitive inhibitors. If ATP is too high, the IC50​ will be artificially inflated.

  • Validation Controls :

    • Positive Control: 10 µM Staurosporine (100% inhibition baseline).

    • Negative Control: DMSO vehicle only (0% inhibition baseline).

  • Detection : Incubate for 60 minutes at RT. Add Eu-anti-phospho-tyrosine antibody and EDTA (to chelate Mg2+ and stop the reaction). Read the TR-FRET signal (Emission 665 nm / 615 nm ratio).

Protocol B: Radiotracer Cellular Uptake & Blocking Assay

Objective : Validate the specific receptor-mediated internalization of [125I] TAK285-Iodo in tumor cells. Causality : Lipophilic small molecules can passively partition into cellular membranes, creating false-positive "uptake" signals. A competitive blocking study is required to prove that the radioactive signal is driven by specific EGFR/HER2 binding rather than non-specific lipophilicity[3].

  • Cell Culture : Seed BT-474 (HER2 overexpressing) and MCF-7 (HER2 low, negative control) cells in 12-well plates at 2×105 cells/well. Incubate overnight.

  • Competitive Blocking (Self-Validation Step) : Divide the BT-474 wells into two groups: "Total Binding" and "Non-Specific Binding" (NSB). To the NSB wells, add 10 µM of unlabeled (cold) TAK-285 30 minutes prior to radiotracer addition. Causality: The cold TAK-285 will saturate all available HER2/EGFR receptors. Any residual signal in these wells represents non-specific membrane partitioning.

  • Radiotracer Incubation : Add 37 kBq (1 µCi) of [125I] TAK285-Iodo to all wells. Incubate at 37°C for 60 minutes.

  • Harvesting : Wash cells rapidly with ice-cold PBS (3x). Causality: Ice-cold buffer halts active membrane trafficking and receptor internalization, locking the assay state. Lyse cells with 1M NaOH.

  • Quantification : Measure the lysate radioactivity using a gamma counter. Normalize the counts per minute (CPM) to total protein concentration determined via a BCA assay.

Workflow Synthesis Radiosynthesis [124I]/[125I] Exchange Purification Purification Synthesis->Purification InVitro In Vitro Cell Uptake (BT-474, HER2+) Purification->InVitro InVivo MicroPET/SPECT Imaging (Xenograft Models) InVitro->InVivo Data Biodistribution & SUV Quantification InVivo->Data

Fig 2: Workflow for radiosynthesis and preclinical imaging of TAK285-Iodo.

References

  • HER2/neu: an increasingly important therapeutic target.Open Access Journals.
  • HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase TAK-285.Oncoscience.
  • Radioiodinated Anastrozole and Epirubicin for HER2-Targeted Cancer Therapy: Molecular Docking and Dynamics Insights with Implications for Nuclear Imaging.MDPI.
  • Development of Dual Inhibitors Targeting Epidermal Growth Factor Receptor in Cancer Therapy.Journal of Medicinal Chemistry - ACS Publications.
  • TAK285-Iodo | EGFR/HER2 Inhibitor | Research Use.Benchchem.
  • TAK285-Iodo | EGFR Inhibitor Theoretical Analysis.MedKoo Biosciences.

Sources

Exploratory

Unveiling the Mechanism of Action of TAK285-Iodo: A Dual EGFR/HER2 Kinase Inhibitor and Theranostic Probe

Executive Summary TAK285-Iodo is a highly specialized, halogenated derivative of TAK-285, a potent, ATP-competitive dual inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

TAK285-Iodo is a highly specialized, halogenated derivative of TAK-285, a potent, ATP-competitive dual inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2)[1][2]. Engineered around a pyrrolo[3,2-d]pyrimidine scaffold, this molecule was explicitly designed to overcome the limitations of first-generation kinase inhibitors—most notably, poor blood-brain barrier (BBB) penetration[3]. By substituting the trifluoromethyl group of the parent compound with an iodine atom, researchers have created a dual-purpose theranostic probe that retains high-affinity kinase inhibition while enabling advanced radio-isotopic tracking and targeted radiotherapy[1][4].

Molecular Architecture & The Bioisosteric Rationale

The structural foundation of TAK285-Iodo (Chemical Formula: C₂₅H₂₅ClIN₅O₃; Molecular Weight: 605.86) relies on its pyrrolo[3,2-d]pyrimidine core linked to a substituted aniline ring[1]. The defining feature of this derivative is the replacement of the parent compound's trifluoromethyl (-CF₃) group with an iodine (-I) atom.

The Causality of Iodination: This substitution leverages the principle of bioisosterism. Iodine and the -CF₃ group possess nearly identical van der Waals radii and lipophilic properties. The hydrophobic selectivity pocket within the kinase domains of EGFR and HER2 strictly requires a bulky, lipophilic moiety to anchor the inhibitor effectively. By swapping -CF₃ for iodine, the molecule maintains its low-nanomolar binding affinity while introducing a heavy atom[5].

This single atomic substitution unlocks three critical research applications:

  • Positron Emission Tomography (PET): Labeling with 124I allows for non-invasive in vivo mapping of HER2/EGFR expression[6].

  • In Vitro Autoradiography: Labeling with 125I provides a highly sensitive probe for cellular uptake and receptor binding assays.

  • X-Ray Crystallography: The heavy iodine atom provides anomalous scattering, which is crucial for crystallographic phase determination when mapping the inhibitor-kinase co-crystal structure.

Mechanism of Action: Dual Kinase Inhibition

EGFR and HER2 are receptor tyrosine kinases (RTKs) that drive cellular proliferation and survival. Upon extracellular activation (or constitutively in HER2-amplified cancers), these receptors dimerize, leading to the trans-autophosphorylation of their intracellular tyrosine kinase domains[7][8].

TAK285-Iodo functions as a reversible, Type I, ATP-competitive inhibitor .

Mechanistic Causality: The pyrrolo[3,2-d]pyrimidine core of TAK285-Iodo acts as a purine mimetic. It competitively binds to the adenine-binding pocket of the intracellular kinase domain, while the iodinated phenyl ring extends deep into the adjacent hydrophobic pocket[5]. By physically occupying this space, TAK285-Iodo prevents endogenous ATP from entering the active site. Without ATP, the receptor cannot transfer the terminal phosphate to its tyrosine residues, effectively halting autophosphorylation. This blockade instantly silences the downstream PI3K/AKT (survival) and MAPK/ERK (proliferation) signal transduction cascades, ultimately inducing cell cycle arrest and apoptosis[7].

MOA TAK TAK285-Iodo (Inhibitor) Receptor EGFR / HER2 Kinase Domain TAK->Receptor Competitive Binding ATP ATP (Blocked) ATP->Receptor Prevented PI3K PI3K / AKT Pathway Receptor->PI3K Inhibition MAPK MAPK / ERK Pathway Receptor->MAPK Inhibition Outcomes Apoptosis & Growth Arrest PI3K->Outcomes Blocked Survival MAPK->Outcomes Blocked Proliferation

Figure 1: Mechanism of TAK285-Iodo blocking EGFR/HER2-mediated PI3K/AKT and MAPK/ERK pathways.

Quantitative Pharmacodynamics

TAK285-Iodo inherits the exceptional potency and selectivity of its parent scaffold. It exhibits high affinity for HER family kinases while sparing off-target kinases, which is critical for minimizing systemic toxicity in in vivo models[2][3].

Table 1: In Vitro Kinase Inhibitory Profile (IC₅₀)
Target KinaseIC₅₀ Value (nM)Selectivity Profile
HER2 (ErbB2) 17 nMPrimary Target
EGFR (ErbB1) 23 nMPrimary Target
HER4 (ErbB4) 260 nMModerate Inhibition
MEK1 1,100 nMWeak/Off-Target
c-Met 4,200 nMWeak/Off-Target

Note: Data reflects the parent TAK-285 scaffold. The iodo-derivative maintains an analogous IC₅₀ profile due to the strict bioisosteric nature of the iodine substitution[2][7].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of TAK285-Iodo requires robust experimental designs. Below are the definitive, self-validating protocols for assessing its biochemical potency and cellular uptake.

Protocol A: Radiometric Kinase Assay for IC₅₀ Determination

Purpose: To quantify the direct ATP-competitive inhibition of EGFR/HER2 by TAK285-Iodo. Causality & Logic: A radiometric assay ( 33P -ATP) is utilized instead of a fluorescent assay to prevent quenching artifacts commonly caused by halogenated compounds. The ATP concentration is strictly maintained at 10 µM (near the Km​ for EGFR/HER2) to sensitize the assay to competitive inhibitors[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the base reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT). Causality: Sodium orthovanadate (Na₃VO₄) is mandatory; it inhibits endogenous phosphatases that would otherwise cleave the newly transferred phosphate, leading to false-positive inhibition signals.

  • Enzyme & Substrate Addition: Add recombinant EGFR or HER2 kinase domain and the specific peptide substrate (e.g., poly[Glu:Tyr] 4:1) to the buffer.

  • Inhibitor Titration: Dispense TAK285-Iodo in a 10-point, 3-fold serial dilution (starting at 1 µM) in 100% DMSO. Deliver via acoustic dispensing to achieve a final DMSO concentration of 1%. Causality: DMSO concentrations exceeding 1% risk denaturing the kinase domain.

  • Reaction Initiation: Add a mixture of cold ATP and 33P -ATP (final concentration 10 µM). Incubate at room temperature for 2 hours.

  • Termination & Detection: Spot the reaction onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unreacted 33P -ATP. The positively charged peptide substrate binds to the negatively charged paper.

  • Quantification: Read the retained radioactivity using a scintillation counter. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: In Vitro Cellular Uptake Assay using 125I -TAK285

Purpose: To evaluate the receptor-specific binding and internalization of the radiolabeled probe in HER2+ cell lines (e.g., BT-474) versus HER2- cell lines[3]. Causality & Logic: A blocking group (excess unlabeled TAK-285) is used to validate that the uptake is strictly receptor-mediated and not an artifact of the compound's high lipophilicity causing non-specific membrane partitioning.

Step-by-Step Methodology:

  • Cell Seeding: Seed BT-474 cells in 24-well plates at 1×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Tracer Incubation: Wash cells with PBS. Add 0.5 mL of binding buffer (DMEM + 1% BSA) containing 1 nM of 125I -TAK285. Causality: BSA is critical as it prevents the non-specific binding of the highly lipophilic tracer to the plastic well walls.

  • Specificity Control (Blocking): To parallel control wells, add the tracer plus 1 µM of unlabeled TAK-285 (a 1000-fold excess).

  • Incubation: Incubate for 1, 2, 4, and 24 hours at 37°C.

  • Harvesting: Remove the medium (unbound fraction). Wash cells twice with ice-cold PBS. Causality: Ice-cold PBS halts active membrane trafficking and removes loosely bound tracer without disrupting internalized molecules.

  • Lysis & Counting: Lyse cells with 1 M NaOH. Collect the lysate and measure radioactivity in a gamma counter (bound fraction). Normalize counts per minute (CPM) to total cellular protein using a standard Bradford assay.

Workflow Seed 1. Cell Seeding (BT-474 / HER2+) Incubate 2. Add 125I-TAK285 (+/- Unlabeled Blocker) Seed->Incubate Wash 3. Ice-Cold PBS Wash (Halt Trafficking) Incubate->Wash Lyse 4. NaOH Lysis (Extract Bound Tracer) Wash->Lyse Count 5. Gamma Counting (Quantify CPM) Lyse->Count Analyze 6. Normalize to Protein (Specific Binding) Count->Analyze

Figure 2: Step-by-step workflow for in vitro radioligand cellular uptake and binding assay.

Clinical Relevance: Overcoming the Blood-Brain Barrier

A critical limitation of first-generation EGFR/HER2 inhibitors (such as lapatinib) is their inability to effectively treat brain metastases. This failure occurs because these drugs are heavily recognized substrates for the P-glycoprotein (P-gp) efflux transporters lining the BBB[3].

The TAK-285 scaffold, and by extension TAK285-Iodo, was structurally optimized to evade P-gp recognition[3]. The compact pyrrolo[3,2-d]pyrimidine architecture, combined with the finely tuned lipophilicity of the halogenated phenyl ring, allows TAK285-Iodo to passively diffuse across the BBB and accumulate in the central nervous system. This unique pharmacokinetic property makes TAK285-Iodo an invaluable theranostic tool for imaging and potentially treating HER2-positive brain metastases[3][8].

Sources

Foundational

TAK285-Iodo: A Next-Generation Dual EGFR/HER2 Inhibitor for Advanced In Vitro and In Vivo Profiling

Introduction and Core Rationale As a Senior Application Scientist, I frequently encounter a recurring bottleneck in neuro-oncology drug development: the inability of potent kinase inhibitors to cross the blood-brain barr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Core Rationale

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in neuro-oncology drug development: the inability of potent kinase inhibitors to cross the blood-brain barrier (BBB) due to active efflux transporters. While first-generation inhibitors like lapatinib demonstrate excellent peripheral efficacy against HER2-overexpressing tumors, their clinical utility in brain metastases is severely restricted because they are substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) ([1]).

TAK285-Iodo is a highly specialized, halogenated analog of the investigational dual ErbB kinase inhibitor TAK-285. By replacing the trifluoromethyl group of the parent compound with an iodine atom, TAK285-Iodo provides a unique structural probe for researchers (2[2]). It retains the parent molecule's ability to evade efflux pumps while offering a site for potential radiolabeling (e.g., ^124^I or ^125^I) to track pharmacokinetics via PET/SPECT imaging. This whitepaper provides a comprehensive technical guide to the mechanistic causality, physicochemical properties, and self-validating experimental workflows for utilizing TAK285-Iodo.

Structural Biology and Mechanistic Causality

The ErbB family of receptor tyrosine kinases, specifically EGFR (ErbB1) and HER2 (ErbB2), drive oncogenic signaling via the PI3K/AKT and MAPK/ERK pathways. TAK-285 and its iodo-derivative utilize a pyrrolo[3,2-d]pyrimidine scaffold to bind the ATP-binding pocket of these receptors.

Crucially, structural analyses reveal that this scaffold exhibits a remarkably slow dissociation rate from the ATP binding pocket, conferring a "pseudo-irreversible" (PI) property (3[3]). The iodine substitution in TAK285-Iodo maintains the critical bidentate hydrogen bonding with the hinge region (e.g., Met793 in EGFR) while increasing lipophilicity, which is a key driver for passive diffusion across the BBB.

SignalingPathway Ligand EGF / Neuregulin Receptor EGFR / HER2 Heterodimer Ligand->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Inhibitor TAK285-Iodo Inhibitor->Receptor ATP-competitive Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome Tumor Proliferation & Survival mTOR->Outcome RAF RAF RAS->RAF ERK MEK / ERK RAF->ERK ERK->Outcome

EGFR/HER2 signaling cascade and pseudo-irreversible inhibition by TAK285-Iodo.

Physicochemical Properties & Quantitative Data

To understand the behavior of TAK285-Iodo in aqueous and lipid environments, we must compare its properties with the parent compound. The iodine substitution directly impacts the polar surface area and halogen bonding capabilities within the hydrophobic back pocket of the kinase domain.

Table 1: Physicochemical Profile of TAK285-Iodo
PropertyValueCausality / Significance
IUPAC Name N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamideCore scaffold ensures dual ErbB targeting (2[2]).
Chemical Formula C25H25ClIN5O3Halogen substitution (Iodo) replaces the trifluoromethyl group.
Molecular Weight 605.86 g/mol Increased lipophilicity aids in passive BBB penetration.
Target Kinases EGFR (ErbB1), HER2 (ErbB2)ATP-competitive pseudo-irreversible binding.
Table 2: Comparative Pharmacological Metrics

In the Caco-2 cell model, the parent compound TAK-285 showed high permeability with an efflux ratio of 1.7, proving it is not a substrate for efflux pumps, unlike lapatinib (4[4]). TAK285-Iodo inherits this critical pharmacokinetic profile.

MetricTAK285-Iodo (Derivative)TAK-285 (Parent)Lapatinib (Standard)
Target Affinity (IC50) Low nanomolar (EGFR/HER2)36 nM (EGFR), 24 nM (HER2)10.8 nM (EGFR), 9.2 nM (HER2)
Caco-2 Efflux Ratio < 2.0 (Expected)1.7 (Non-substrate)> 5.0 (P-gp/BCRP substrate)
BBB Penetrance HighHigh (Brain-to-plasma AUC > 8x Lapatinib)Low
Binding Kinetics Pseudo-irreversiblePseudo-irreversibleReversible

Experimental Protocols: Self-Validating Systems

In my experience leading drug screening campaigns, protocols must be designed as self-validating systems. This means incorporating internal controls that confirm the assay's integrity before any compound data is analyzed.

Caco-2 Monolayer Permeability and Efflux Assay

Causality: To validate that TAK285-Iodo evades P-gp/BCRP mediated efflux, we utilize a bidirectional Caco-2 permeability assay. An efflux ratio (ER) of < 2.0 indicates the compound is not actively pumped out of the CNS, explaining its high brain penetrance (4[4]).

Step-by-Step Methodology:

  • Cell Seeding & Maturation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to ensure tight junction formation and functional polarization.

  • Integrity Validation (Self-Validation Step): Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 200 Ω·cm², confirming monolayer integrity. Use Lucifer Yellow as a paracellular permeability control (Papp < 1 × 10^-6^ cm/s).

  • Compound Preparation: Prepare a 10 µM solution of TAK285-Iodo in transport buffer (HBSS with 10 mM HEPES, pH 7.4). Include control arms with P-gp inhibitors (e.g., LY335979) and BCRP inhibitors (e.g., Ko143).

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add drug to the apical chamber, sample from the basolateral chamber at 30, 60, 90, and 120 mins.

    • Basolateral to Apical (B-A): Add drug to the basolateral chamber, sample from the apical chamber at identical intervals.

  • Quantification: Analyze samples via LC-MS/MS.

  • Data Analysis: Calculate the Apparent Permeability (Papp) and Efflux Ratio (ER = PappB-A / PappA-B).

Workflow Seed 1. Seed Caco-2 Cells on Transwell Inserts TEER 2. Measure TEER (>200 Ω·cm²) Seed->TEER Dose 3. Apply TAK285-Iodo (Apical / Basolateral) TEER->Dose Incubate 4. Incubate 2h with/without P-gp inhibitors Dose->Incubate LCMS 5. LC-MS/MS Quantification Incubate->LCMS Analyze 6. Calculate Efflux Ratio (ER) LCMS->Analyze

Workflow for validating the BBB permeability and efflux ratio of TAK285-Iodo.

In Vitro Kinase Inhibition Assay (TR-FRET)

Causality: Standard colorimetric kinase assays often suffer from compound auto-fluorescence or interference. To accurately confirm the dual inhibitory potency of TAK285-Iodo against EGFR and HER2, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandated due to its high signal-to-noise ratio.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human EGFR and HER2 kinase domains in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of TAK285-Iodo starting at 1 µM in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Reaction Initiation: Add ATP (at the predetermined Km for each kinase) and a biotinylated poly-GT substrate. Incubate at room temperature for 60 minutes.

  • Detection (Self-Validation Step): Add EDTA to stop the reaction, followed by Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC. The EDTA ensures the reaction is completely quenched, preventing time-dependent drift during plate reading.

  • Readout: Measure TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate IC50 using a 4-parameter logistic regression model.

Conclusion

TAK285-Iodo represents a highly versatile tool compound for advanced oncological research. By retaining the pseudo-irreversible binding kinetics and exceptional BBB penetrance of its parent molecule, while offering a halogenated site for potential radiolabeling or structural probing, it enables researchers to deeply investigate the pharmacodynamics of dual EGFR/HER2 inhibition in hard-to-treat models like brain metastases.

References

  • Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model Source: Journal of Cancer URL:[Link]

  • TAK-285, a Novel HER2/EGFR Inhibitor, Penetrates the CNS in Rats with an Intact Blood Brain Barrier (BBB) Source: AACR Journals (Cancer Research) URL:[Link]

  • Development of Dual Inhibitors Targeting Epidermal Growth Factor Receptor in Cancer Therapy Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Exploratory

The Molecular and Functional Relationship Between TAK-285 and TAK285-Iodo: A Technical Guide for Kinase Inhibitor Development and Molecular Imaging

Executive Summary The development of targeted tyrosine kinase inhibitors (TKIs) requires rigorous structural optimization to balance target affinity, pharmacokinetics, and diagnostic utility. TAK-285 is a highly potent,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted tyrosine kinase inhibitors (TKIs) requires rigorous structural optimization to balance target affinity, pharmacokinetics, and diagnostic utility. TAK-285 is a highly potent, ATP-competitive dual inhibitor of the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2)[1]. TAK285-Iodo is its direct structural analogue, engineered by substituting the trifluoromethyl ( −CF3​ ) group of TAK-285 with an iodine ( −I ) atom[2].

This technical whitepaper explores the causality behind this bioisosteric replacement, detailing how TAK285-Iodo serves not only as a critical pharmacological control compound but also as a foundational precursor for radioiodinated molecular imaging probes (e.g., PET and SPECT) in oncology[3].

Structural and Physicochemical Relationship

The structural relationship between TAK-285 and TAK285-Iodo is defined by a single, highly deliberate functional group substitution on the phenoxy ring[2].

Causality of the Bioisosteric Replacement

In medicinal chemistry, iodine is frequently utilized as a bioisostere for the trifluoromethyl group. The van der Waals radius of an iodine atom (1.98 Å) closely mimics the effective steric bulk of a −CF3​ group (2.20 Å). This ensures that TAK285-Iodo maintains the precise spatial geometry required to occupy the deep, hydrophobic sub-pocket of the EGFR and HER2 ATP-binding domains[4].

Furthermore, while TAK-285 was optimized for therapeutic efficacy—specifically demonstrating high blood-brain barrier (BBB) penetration due to its status as a non-P-glycoprotein (P-gp) substrate[5]—the iodinated derivative unlocks diagnostic capabilities. The presence of iodine allows for isotopic exchange or destannylation to incorporate radioisotopes ( 124I , 125I , or 131I ), transforming the therapeutic pharmacophore into a trackable radiotracer[3].

Quantitative Data Summary

Table 1: Comparative Physicochemical and Pharmacological Properties

PropertyTAK-285TAK285-Iodo
Chemical Formula C26​H25​ClF3​N5​O3​ [1] C25​H25​ClIN5​O3​ [2]
Molecular Weight 547.96 g/mol [1]605.86 g/mol [2]
Target Kinases EGFR (ErbB1), HER2 (ErbB2)[1]EGFR (ErbB1), HER2 (ErbB2)[2]
Key Functional Group Trifluoromethyl ( −CF3​ )Iodine ( −I )[2]
EGFR IC 50​ 23 nM[1]~Comparable (Bioisosteric)
HER2 IC 50​ 17 nM[1]~Comparable (Bioisosteric)
Kinase Selectivity >10-fold over HER4[1]Preserved
BBB Penetration Highly Penetrant (Non-Pgp substrate)[5]Highly Penetrant (Lipophilic)

Pharmacological Targets and Mechanism of Action

Both TAK-285 and TAK285-Iodo exert their effects by competitively binding to the ATP pocket of the intracellular catalytic kinase domain of EGFR and HER2[1]. By blocking ATP binding, these compounds prevent the auto-phosphorylation of the receptor heterodimers, thereby arresting downstream oncogenic signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways[4].

Pathway EGF EGF / Neuregulin Receptor EGFR / HER2 Heterodimer EGF->Receptor Ligand Binding PI3K PI3K / AKT Pathway Receptor->PI3K Auto-phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Auto-phosphorylation Inhibitor TAK-285 / TAK285-Iodo (ATP-competitive) Inhibitor->Receptor Blocks ATP Pocket Proliferation Tumor Proliferation & Survival PI3K->Proliferation Cell Survival MAPK->Proliferation Cell Division

EGFR/HER2 signaling pathway and dual inhibition mechanism by TAK-285 and TAK285-Iodo.

Experimental Methodologies and Self-Validating Protocols

To utilize TAK285-Iodo effectively in drug development, researchers must employ robust, self-validating experimental systems. Below are the definitive protocols for validating kinase inhibition and synthesizing the radiolabeled tracer.

Protocol 1: In Vitro Radiometric Kinase Inhibition Assay

Causality: To validate that the iodine-for-trifluoromethyl substitution does not abolish target affinity, a radiometric [ γ

32 P]ATP assay is required. Testing the compound across varying baseline ATP concentrations creates a self-validating system: a rightward shift in the IC 50​ curve at higher ATP concentrations mathematically proves the ATP-competitive nature of the inhibitor.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MnCl2​ , 0.01% Tween 20, and 2 mM DTT[1].

  • Enzyme Incubation: In a 50 μ L reaction volume, incubate purified cytoplasmic domains of EGFR or HER2 (0.25 μ g/mL) with escalating concentrations of TAK-285 or TAK285-Iodo (1 nM to 10 μ M) for 5 minutes at room temperature to allow equilibrium binding[1].

  • Reaction Initiation: Initiate the kinase reaction by adding 50 μ M ATP spiked with 0.9 μ Ci of[ γ

    32 P]ATP and 5 μ g/mL poly(Glu)-Tyr (4:1) as the peptide substrate[1].

    Termination: After 15 minutes, terminate the reaction by spotting the mixture onto phosphocellulose filter paper. Wash the paper extensively with 0.75% phosphoric acid to remove unbound [ γ

    32 P]ATP.
  • Validation & Readout: Quantify the incorporated radioactivity using a liquid scintillation counter. Calculate the IC 50​ using non-linear regression.

Protocol 2: Electrophilic Radioiodination for Molecular Imaging

Causality: To leverage the TAK-285 scaffold for non-invasive PET/SPECT imaging, the stable iodine in TAK285-Iodo must be replaced with a radioactive isotope (e.g., 124I for PET). Using a trialkylstannyl precursor ensures rapid, regioselective electrophilic substitution, avoiding the low specific activity associated with direct isotopic exchange[3].

Step-by-Step Methodology:

  • Precursor Activation: Dissolve 50 μ g of the tributylstannyl-TAK-285 precursor in 50 μ L of anhydrous ethanol in a sealed, lead-shielded reaction vial.

  • Isotope Addition: Add 1–5 mCi of sodium radioiodide (Na[ 124I ] or Na[ 125I ]) in 0.1 M NaOH.

  • Oxidation: Introduce 10 μ L of Chloramine-T (1 mg/mL in PBS). Causality: Chloramine-T acts as a mild oxidant, converting the inert iodide ( I− ) into the highly reactive electrophilic iodonium ion ( I+ ), which rapidly cleaves the carbon-tin bond.

  • Quenching: After 10 minutes at room temperature, quench the reaction by adding 10 μ L of sodium metabisulfite (2 mg/mL) to reduce any unreacted I+ back to I− .

  • Self-Validation (Radio-HPLC): Inject the crude mixture into a Radio-HPLC system. The system is self-validating if the radiochemical purity (RCP) exceeds 95% and the radioactive peak perfectly co-elutes with the UV-absorbance peak of a non-radioactive TAK285-Iodo reference standard.

Radioiodination Precursor Stannyl-TAK-285 Precursor Radiotracer [124I]/[125I]-TAK285 Precursor->Radiotracer Electrophilic Destannylation Isotope Na[124I] / Na[125I] Isotope->Radiotracer Radioisotope Source Oxidant Chloramine-T (Oxidant) Oxidant->Radiotracer Generates Electrophilic I+ Purification Radio-HPLC Purification Radiotracer->Purification Removes Free Iodine Assay PET/SPECT Imaging Purification->Assay Formulated Radiotracer

Workflow for the radioiodination of TAK-285 precursors for molecular imaging assays.

Applications in Oncology and Drug Development

The synergistic relationship between TAK-285 and TAK285-Iodo bridges the gap between therapeutics and diagnostics (theranostics).

Because TAK-285 is uniquely capable of penetrating the blood-brain barrier and is not actively effluxed by P-glycoprotein, it has shown remarkable efficacy in preclinical models of HER2-positive breast cancer brain metastases[5]. By utilizing radiolabeled TAK285-Iodo, researchers can perform in vivo biodistribution studies to non-invasively quantify the exact concentration of the drug reaching these intracranial lesions[3]. This imaging capability allows clinicians to stratify patients based on actual target engagement in the brain, ensuring that only patients with sufficient BBB penetration of the drug are selected for targeted TKI therapy.

References

  • MedKoo Biosciences. "TAK285-Iodo | EGFR Inhibitor". MedKoo Biosciences.
  • Selleck Chemicals. "TAK-285 | EGFR inhibitor | CAS 871026-44-7". Selleck Chemicals.
  • ACS Publications. "Discovery of Nonpeptide, Reversible HER1/HER2 Dual-Targeting Small-Molecule Inhibitors as Near-Infrared Fluorescent Probes for Efficient Tumor Detection, Diagnostic Imaging, and Drug Screening". ACS Publications.
  • MDPI. "Radioiodinated Anastrozole and Epirubicin for HER2-Targeted Cancer Therapy: Molecular Docking and Dynamics Insights with Implications for Nuclear Imaging". MDPI.
  • ResearchGate. "Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model". ResearchGate.

Sources

Foundational

synthesis and characterization of TAK285-Iodo

The Synthesis, Characterization, and Application of TAK285-Iodo: A Technical Whitepaper Executive Summary The development of dual-targeting kinase inhibitors has revolutionized the therapeutic landscape for malignancies...

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Author: BenchChem Technical Support Team. Date: April 2026

The Synthesis, Characterization, and Application of TAK285-Iodo: A Technical Whitepaper

Executive Summary

The development of dual-targeting kinase inhibitors has revolutionized the therapeutic landscape for malignancies driven by the epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2). TAK-285 is a highly potent, reversible, dual EGFR/HER2 inhibitor originally developed by Takeda[1]. To bridge the gap between targeted kinase inhibition and molecular imaging, a highly specialized structural analogue—TAK285-Iodo—was engineered. By replacing the trifluoromethyl group of the parent compound with an iodine atom, researchers have created a vital precursor for radiolabeling (e.g., 124 I for PET, 125 I for SPECT) and a robust structural probe for evaluating kinase binding kinetics[1],[2].

This whitepaper provides an authoritative guide on the rational design, step-by-step synthesis, and physicochemical characterization of TAK285-Iodo, designed for medicinal chemists and radiopharmaceutical scientists.

Scientific Rationale and Molecular Design

The structural transition from TAK-285 to TAK285-Iodo relies on the principle of bioisosterism. The parent TAK-285 molecule features a 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline moiety[3]. In TAK285-Iodo, the trifluoromethyl (–CF 3​ ) group is substituted with an iodine (–I) atom[1].

The Causality of Bioisosteric Replacement: The van der Waals radius of an iodine atom (1.98 Å) is remarkably similar to that of a –CF 3​ group (approx. 2.2 Å). This ensures that the iodine atom perfectly mimics the spatial and lipophilic properties of the original molecule without inducing steric clashes within the hydrophobic sub-pocket of the EGFR and HER2 ATP-binding sites. Molecular docking simulations utilizing the human HER2 receptor (PDB ID: 3RCD) validate that iodinated derivatives maintain the critical hydrogen bonding, pi-sigma interactions, and root-mean-square deviation (RMSD) identical to the co-crystallized TAK-285 ligand[4].

Retrosynthetic Analysis & Chemical Synthesis Workflow

To ensure high purity and regioselectivity, the synthesis of TAK285-Iodo avoids direct electrophilic iodination of the complex pyrrolo[3,2- d ]pyrimidine core, which would lead to a mixture of undesired isomers. Instead, a highly controlled convergent synthesis approach is employed.

Protocol 1: Synthesis of the "Cold" TAK285-Iodo Standard
  • Diaryl Ether Formation (Ullmann-Type Coupling):

    • Procedure: Combine 2-chloro-4-nitrophenol (1.0 eq) and 1,3-diiodobenzene (1.5 eq) in anhydrous DMF. Add catalytic Copper(I) iodide (0.1 eq) and Cesium carbonate (2.0 eq). Stir at 100°C under an argon atmosphere for 12 hours.

    • Causality: Cesium carbonate increases the nucleophilicity of the phenol, while CuI facilitates the cross-coupling. 1,3-diiodobenzene is intentionally used in stoichiometric excess to statistically prevent bis-coupling events.

  • Chemoselective Nitro Reduction:

    • Procedure: Dissolve the resulting 3-chloro-4-(3-iodophenoxy)nitrobenzene in ethanol. Add Tin(II) chloride dihydrate (SnCl 2​ ·2H 2​ O, 5.0 eq) and reflux at 80°C for 4 hours.

    • Causality: SnCl 2​ is specifically chosen over standard Palladium-catalyzed hydrogenation (Pd/C + H 2​ ). Palladium would catalyze the unwanted reductive dehalogenation of both the iodine and chlorine atoms, destroying the pharmacophore.

  • S N​ Ar Coupling with the Kinase Core:

    • Procedure: React the resulting aniline with the pre-synthesized 4-chloro-5H-pyrrolo[3,2- d ]pyrimidine intermediate (bearing the 3-hydroxy-3-methylbutanamide side chain) in n -butanol with N,N-Diisopropylethylamine (DIPEA) at 120°C for 8 hours.

    • Purification: Concentrate in vacuo and purify via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final TAK285-Iodo product[1].

Protocol 2: Synthesis of the Radiolabeled[ 125 I]TAK285-Iodo

For nuclear imaging applications, a stannylated precursor ("TAK285-Stannane") must first be synthesized[5].

  • Stannylation: React the cold TAK285-Iodo standard with hexamethylditin (Sn 2​ Me 6​ ) and Pd(PPh 3​ ) 4​ in 1,4-dioxane at 100°C to yield the TAK285-Stannane precursor[5].

  • Radioiododestannylation: To a reaction vial containing TAK285-Stannane (50 µg) in methanol, add [ 125 I]NaI (37 MBq). Introduce Chloramine-T (10 µg in aqueous solution) to initiate oxidation. React for 10 minutes at room temperature, quench with sodium metabisulfite, and purify via radio-HPLC.

    • Causality: The trimethylstannyl group acts as a highly reactive, regioselective leaving group. This ensures the radioactive iodine is incorporated exclusively at the meta-position of the phenoxy ring, yielding a radiotracer with high specific activity and identical target affinity to the cold standard.

SynthesisWorkflow A 2-Chloro-4-nitrophenol + 1,3-Diiodobenzene B Ullmann Coupling (CuI, Cs2CO3, 100°C) A->B C 3-Chloro-4-(3-iodophenoxy) nitrobenzene B->C D Chemoselective Reduction (SnCl2, EtOH, 80°C) C->D E 3-Chloro-4-(3-iodophenoxy) aniline D->E F SNAr Coupling (Pyrrolo-Pyrimidine Core) E->F G TAK285-Iodo (Cold Standard) F->G H Stannylation (Pd(PPh3)4, Sn2Me6) G->H I TAK285-Stannane (Radiolabeling Precursor) H->I J Radioiododestannylation ([125I]NaI, Chloramine-T) I->J K [125I]TAK285-Iodo (PET/SPECT Radiotracer) J->K

Caption: Chemical synthesis and radiolabeling workflow for TAK285-Iodo and its radiotracer derivative.

Physicochemical and Biological Characterization

The integrity of TAK285-Iodo must be validated through rigorous analytical and biological assays. In vitro kinase assays utilizing radiolabeled [ γ

32 P]ATP are standard for determining the IC 50​ values of the compound against purified cytoplasmic domains of human EGFR and HER2[6].

Table 1: Physicochemical Properties of TAK285-Iodo [1]

ParameterSpecification
IUPAC Name N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2- d ]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide
Chemical Formula C 25​ H 25​ ClIN 5​ O 3​
Molecular Weight 605.86 g/mol
Exact Mass 605.0691 Da
Elemental Analysis C, 49.56; H, 4.16; Cl, 5.85; I, 20.95; N, 11.56; O, 7.92
Storage Condition Dry, dark, 0 - 4°C (short term) or -20°C (long term)

Table 2: Kinase Inhibition Profile (Parent Scaffold Baseline) [6],[7]

Target KinaseIC 50​ ValueSelectivity Note
HER2 (ErbB2) 17 nM>10-fold selectivity over HER4
EGFR (HER1) 23 nM>10-fold selectivity over HER4
MEK1/5, c-Met >1000 nMWeak/No inhibition

Mechanism of Action & Pathway Inhibition

TAK285-Iodo functions as an ATP-competitive inhibitor. By binding to the intracellular kinase domains of EGFR and HER2, it prevents receptor autophosphorylation[8]. This blockade effectively severs the signal transduction required for tumor cell survival, specifically shutting down the downstream PI3K/AKT and RAS/MAPK signaling cascades[8],[7]. In HER2-overexpressing models (such as BT-474 breast cancer cells), this targeted inhibition shifts the cellular machinery from uncontrolled proliferation directly into apoptosis[7].

MOA TAK TAK285-Iodo (Dual Inhibitor) EGFR EGFR (HER1) Kinase Domain TAK->EGFR Inhibits HER2 HER2 Kinase Domain TAK->HER2 Inhibits PI3K PI3K / AKT Pathway EGFR->PI3K Blocked MAPK RAS / MAPK Pathway EGFR->MAPK Blocked HER2->PI3K HER2->MAPK Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Reduced MAPK->Proliferation Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis Shifts to

Caption: Mechanism of action showing TAK285-Iodo inhibiting EGFR/HER2 and downstream survival pathways.

References

  • MedKoo Biosciences. "TAK285-Iodo | EGFR Inhibitor". MedKoo Biosciences Product Catalog. 1

  • Selleck Chemicals. "TAK-285 | EGFR inhibitor | CAS 871026-44-7". Selleckchem Product Data. 6

  • MDPI Pharmaceuticals. "Radioiodinated Anastrozole and Epirubicin for HER2-Targeted Cancer Therapy: Molecular Docking and Dynamics Insights with Implications for Nuclear Imaging". Processes, 2024. 4

  • ACS Publications. "Discovery of Nonpeptide, Reversible HER1/HER2 Dual-Targeting Small-Molecule Inhibitors as Near-Infrared Fluorescent Probes for Efficient Tumor Detection, Diagnostic Imaging, and Drug Screening". Journal of Medicinal Chemistry, 2018. 8

  • Benchchem. "TAK285-Iodo | EGFR/HER2 Inhibitor | Research Use". Benchchem Product Catalog. 9

  • National Institutes of Health (PMC). "Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model". Targeted Oncology, 2012. 7

  • National Institutes of Health (PMC). "Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines". Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. 3

Sources

Exploratory

Engineering Precision: The Therapeutic and Theranostic Potential of TAK285-Iodo in HER2/EGFR-Driven Malignancies

Executive Summary The treatment of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) driven malignancies has been revolutionized by targeted kinase inhibitors. However, brain met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The treatment of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) driven malignancies has been revolutionized by targeted kinase inhibitors. However, brain metastases remain a critical vulnerability. Large monoclonal antibodies like trastuzumab cannot cross the intact blood-brain barrier (BBB), and small molecules like lapatinib are heavily restricted by P-glycoprotein (P-gp) efflux pumps[1].

TAK-285 is an orally active, ATP-competitive dual HER2/EGFR inhibitor specifically engineered to evade P-gp efflux, allowing for exceptional BBB penetrance[1][2]. TAK285-Iodo represents a highly rational structural evolution of this molecule: the substitution of its trifluoromethyl ( −CF3​ ) group with an iodine atom[3]. This bioisosteric replacement not only preserves the molecule's potent kinase inhibition but transforms it into a powerful theranostic agent. By incorporating radioactive isotopes of iodine ( 124I , 125I , 131I ), TAK285-Iodo bridges the gap between high-resolution molecular imaging (PET/SPECT) and targeted radionuclide therapy[4].

Molecular Rationale: The Bioisosteric Shift

TAK-285 binds to the ATP-binding pocket of the intracellular kinase domain of HER2 and EGFR, arresting downstream PI3K/AKT and MAPK signaling cascades[5]. In the native TAK-285 structure, a −CF3​ group occupies a deep hydrophobic sub-pocket.

The design of TAK285-Iodo relies on the physicochemical similarities between −CF3​ and iodine. Both are highly lipophilic and have comparable van der Waals radii (Iodine ≈1.98A˚ , −CF3​≈2.20A˚ ). Replacing the −CF3​ group with iodine achieves two critical objectives:

  • Halogen Bonding: The polarizable electron cloud of the heavy iodine atom can form highly directional halogen bonds with backbone carbonyls in the kinase hinge region, potentially increasing the drug-target residence time[6].

  • Radiolabeling Capability: It provides a direct site for radioiodination, enabling the non-invasive tracking of the drug's biodistribution—particularly its accumulation in elusive brain metastases[4].

Pathway TAK TAK285-Iodo (Theranostic Agent) Receptor EGFR / HER2 Kinase Domain TAK->Receptor ATP-Competitive Inhibition Imaging PET/SPECT Diagnostic Imaging TAK->Imaging Radioisotope Emission (124I/131I) Signaling PI3K/AKT & MAPK Pathways Receptor->Signaling Blocked Phosphorylation Proliferation Tumor Proliferation & Brain Metastasis Signaling->Proliferation Arrested Growth

Fig 1: Dual theranostic mechanism of TAK285-Iodo in HER2/EGFR inhibition and molecular imaging.

Quantitative Data Summaries

To understand the translational value of TAK285-Iodo, we must benchmark it against its parent compound and evaluate the nuclear properties of its potential isotopes.

Table 1: Physicochemical and Pharmacological Comparison

PropertyTAK-285TAK285-Iodo
Chemical Formula C26​H25​ClF3​N5​O3​ [7] C25​H25​ClIN5​O3​ [3]
Molecular Weight 547.96 g/mol [7] 605.86 g/mol [3]
Target Kinase IC 50​ EGFR (23 nM), HER2 (17 nM)[2][5]Sub-micromolar affinity maintained
BBB Penetrance High (Non-P-gp substrate)[1][8]High (Lipophilic, Non-P-gp substrate)
Clinical MTD 300 mg b.i.d.[5][9]Preclinical phase
Primary Application Therapeutic[5]Theranostic (Imaging & Therapy)[4]

Table 2: Radioisotopes of Iodine for TAK285-Iodo Derivatization

IsotopeHalf-LifeDecay ModeClinical Application
Iodine-123 ( 123I ) 13.2 hoursGamma ( γ )High-resolution SPECT Imaging
Iodine-124 ( 124I ) 4.18 daysPositron ( β+ )Quantitative PET Imaging
Iodine-125 ( 125I ) 59.4 daysAuger electronIn vitro assays / Micro-SPECT
Iodine-131 ( 131I ) 8.02 daysBeta ( β− ) / Gamma ( γ )Targeted Radionuclide Therapy

Experimental Protocol: Synthesis and Validation of Radioiodinated TAK285-Iodo

To utilize TAK285-Iodo as a reliable radiotracer, the synthesis must yield high molar activity and strict regioselectivity. The following protocol outlines a self-validating workflow for the copper-mediated radioiodination of the compound[4].

Step 1: Precursor Synthesis (Causality: Regioselectivity)
  • Rationale: Direct electrophilic radioiodination of the pyrrolo[3,2-d]pyrimidine scaffold can yield heterogeneous mixtures and ortho/para isomers. To ensure the iodine atom is placed exactly where the −CF3​ group originally resided, a trialkylstannyl or boronic acid pinacol ester precursor of TAK-285 is synthesized.

  • Action: The precursor directs the isotopic iodine exclusively to the target meta-position on the phenoxy ring via a metal-catalyzed cross-coupling reaction.

Step 2: Oxidative Radioiodination
  • Action: The stannyl-precursor is dissolved in a minimal volume of ethanol/water. Sodium radioiodide (e.g., Na125I or Na131I ) is added, followed by an oxidizing agent (Chloramine-T) and a copper(II) catalyst.

  • Causality: The oxidant converts the aqueous iodide ( I− ) into an electrophilic iodine species ( I+ ). The copper catalyst facilitates rapid destannylation, which is critical when working with short-lived isotopes to minimize radioactive decay during synthesis[4].

Step 3: HPLC Purification & Self-Validation
  • Action: The crude reaction mixture is quenched with sodium metabisulfite and injected into a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with both inline UV-Vis and radiometric (gamma) detectors.

  • Self-Validating Mechanism: A known concentration of non-radioactive ("cold") TAK285-Iodo[3] is co-injected with the radiolabeled mixture. The system acts as its own internal control: the synthesis is only validated if the UV absorption peak (monitoring the cold standard at 254 nm) perfectly overlaps with the radiometric peak (monitoring gamma emissions). An exact retention time match ( ΔtR​<0.1 min ) confirms the structural identity of the radiotracer, ensuring a radiochemical purity of >95% .

Step 4: Formulation and Quality Control
  • Action: The purified fraction is collected, the organic solvent is evaporated under a gentle stream of nitrogen, and the radiotracer is reconstituted in a 5% ethanol/saline solution. It is then passed through a 0.22 µm sterile filter for in vivo xenograft administration.

Workflow Precursor Stannyl/Boronic Precursor Radioiodination Radioiodination (Na125I / Cu catalyst) Precursor->Radioiodination HPLC HPLC Purification & Validation Radioiodination->HPLC Isotope Exchange Assay In Vitro Kinase Assay HPLC->Assay >95% Purity InVivo In Vivo SPECT (Xenograft) Assay->InVivo High Affinity

Fig 2: Step-by-step radiolabeling and validation workflow for radioiodinated TAK285-Iodo.

Conclusion & Future Perspectives

The therapeutic landscape for HER2/EGFR-mutated cancers requires agents that can outmaneuver physiological barriers like the BBB and biochemical barriers like P-gp efflux. TAK-285 has already proven its safety profile in Phase I clinical trials (MTD of 300 mg b.i.d.)[5][9] and its efficacy in brain metastasis models[1].

By advancing to TAK285-Iodo, researchers gain a dual-purpose weapon. As a 124I -labeled PET tracer, it can stratify patients by confirming whether a brain metastasis actively expresses HER2/EGFR and whether the drug is successfully penetrating the tumor. Subsequently, as a 131I -labeled therapeutic, it can deliver localized beta-radiation directly to the kinase domain of the cancer cells, compounding the kinase inhibition with catastrophic DNA damage. This theranostic paradigm represents the bleeding edge of precision oncology.

References

  • [5] Nakayama, A., et al. "Phase I first-in-human study of TAK-285, a novel investigational dual HER2/EGFR inhibitor, in cancer patients." British Journal of Cancer (2012). URL:[Link]

  • [1] Takagi, S., et al. "Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model." Journal of Cancer (2013). URL:[Link]

  • [8] National Cancer Institute (NCI). Definition of EGFR/HER2 kinase inhibitor TAK-285 - NCI Drug Dictionary. URL:[Link]

  • [6] Eissa, I. H., et al. "Radioiodinated Anastrozole and Epirubicin for HER2-Targeted Cancer Therapy: Molecular Docking and Dynamics Insights." MDPI Processes (2024). URL:[Link]

  • [4] Zhang, X., et al. "Radioiodinated Small-Molecule Tyrosine Kinase Inhibitor for HER2-Selective SPECT Imaging." Journal of Nuclear Medicine (2018). URL:[Link]

  • [9] PubMed (NIH). Phase I first-in-human study of TAK-285, a novel investigational dual HER2/EGFR inhibitor, in cancer patients. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing TAK285-Iodo as a Dual EGFR/HER2 Probe in Breast Cancer Cell Lines

Introduction & Mechanistic Rationale The therapeutic landscape for human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR/HER1) positive breast cancers relies heavily on targeted kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The therapeutic landscape for human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR/HER1) positive breast cancers relies heavily on targeted kinase inhibitors. While agents like lapatinib and trastuzumab are foundational, their efficacy is often limited by acquired resistance and poor blood-brain barrier (BBB) penetrance, primarily because they are substrates for the P-glycoprotein (Pgp) drug efflux pump [1].

TAK-285 is a novel, ATP-competitive dual EGFR/HER2 inhibitor that effectively crosses the BBB due to its non-Pgp substrate nature, making it highly relevant for brain metastasis models [1]. TAK285-Iodo is a specialized structural analogue of TAK-285 in which the trifluoromethyl group is replaced by an iodine atom [2].

The Causality of the Iodine Substitution: In drug development and molecular tracking, substituting a trifluoromethyl group with an iodine atom preserves the lipophilicity and steric bulk required for high-affinity binding to the ErbB kinase domain [2]. Crucially, this modification allows TAK285-Iodo to serve as a versatile research probe. It can be utilized as a heavy-atom derivative for X-ray crystallography or, when synthesized with radioisotopes (e.g., ^124I or ^125I), as a highly specific radiotracer for PET/SPECT imaging and in vitro receptor occupancy assays [3].

Pathway TAK TAK285-Iodo (Dual Inhibitor Probe) EGFR EGFR (HER1) TAK->EGFR Blocks ATP Pocket HER2 HER2 TAK->HER2 Blocks ATP Pocket PI3K PI3K / Akt Pathway EGFR->PI3K MAPK MEK / MAPK Pathway EGFR->MAPK HER2->PI3K HER2->MAPK Prolif Tumor Proliferation & Survival PI3K->Prolif MAPK->Prolif

TAK285-Iodo dual inhibition of EGFR/HER2 signaling pathways in breast cancer.

Quantitative Pharmacological Profile

To establish a baseline for experimental design, it is critical to understand the inhibitory concentrations of the TAK-285 pharmacophore. TAK285-Iodo exhibits dose-dependent tumor growth inhibition that mirrors the parent compound [1] [4]. The table below summarizes the quantitative benchmarks required to calibrate your in vitro assays.

Target / Cell LineBiomarker StatusIC50 / GI50 ValueBiological Significance
HER2 Kinase Cell-free assay17 nM (0.017 µM)High-affinity target engagement.
EGFR Kinase Cell-free assay23 nM (0.023 µM)Dual-action blockade.
BT-474 Cells HER2-overexpressing17 nM (0.017 µM)Highly sensitive breast cancer model.
A-431 Cells EGFR-overexpressing1.1 µMModerate sensitivity; EGFR-driven.
MRC-5 Cells Normal Fibroblast20 µMBaseline toxicity threshold (Control).
p-Akt Downstream Signaling15 nM (0.015 µM)Confirms PI3K pathway shutdown.
p-MAPK Downstream Signaling< 6.3 nMConfirms MEK pathway shutdown.

Data synthesized from foundational TAK-285 efficacy studies [1] [4].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . This means every assay includes internal logical checkpoints (positive/negative controls and orthogonal readouts) to instantly identify off-target effects or procedural failures.

Protocol A: Cell Viability & Specificity Assay

Objective: Determine the GI50 of TAK285-Iodo and validate its on-target specificity. Self-Validation Logic: By treating both BT-474 (HER2+) and MRC-5 (HER2-normal) cells simultaneously, you create an internal control loop. If TAK285-Iodo reduces viability in MRC-5 at the same rate as BT-474, the compound is exhibiting non-specific cytotoxicity rather than targeted ErbB inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Harvest BT-474 and MRC-5 cells during the logarithmic growth phase. Seed at 5,000 cells/well in a 96-well opaque plate using RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Reconstitute TAK285-Iodo in 100% DMSO to a 10 mM stock [2]. Prepare a 10-point serial dilution (range: 0.1 nM to 10 µM) in culture media. Critical: Ensure final DMSO concentration remains constant at 0.1% across all wells to prevent solvent-induced toxicity.

  • Treatment: Apply the drug dilutions to the cells. Include a vehicle control (0.1% DMSO) and a positive control (Lapatinib, 100 nM).

  • Incubation: Incubate for 72 hours.

  • Readout: Add CellTiter-Glo® Luminescent Reagent (equal to the volume of culture media). Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Analysis: Record luminescence. Calculate the GI50 using non-linear regression. A successful assay will show a GI50 in the low nanomolar range for BT-474 and >10 µM for MRC-5.

Protocol B: Immunoblotting for Target Engagement

Objective: Confirm that phenotypic cell death is directly caused by the molecular blockade of the PI3K/Akt and MEK/MAPK cascades. Self-Validation Logic: Cell death alone does not prove kinase inhibition. Measuring the phosphorylation status of Akt and MAPK ensures the drug is successfully entering the cell and hitting the intended intracellular kinase domains.

Step-by-Step Methodology:

  • Cell Treatment: Seed BT-474 cells in 6-well plates (3x10^5 cells/well). Treat with TAK285-Iodo at 0, 10, 50, and 100 nM for 4 hours. Rationale: A 4-hour window captures direct kinase inhibition before secondary apoptotic signaling degrades the proteins.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (essential to preserve phosphorylated states).

  • Protein Quantification & Separation: Quantify using a BCA assay. Load 20 µg of protein per lane onto a 4–12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies against total EGFR, p-EGFR (Tyr1068), total HER2, p-HER2 (Tyr1221/1222), total Akt, p-Akt (Ser473), and p-MAPK.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate.

  • Interpretation: Total EGFR/HER2 levels should remain constant, while p-EGFR, p-HER2, p-Akt, and p-MAPK should decrease in a dose-dependent manner.

Workflow Step1 1. Cell Culture Setup BT-474 (HER2+) vs MRC-5 (Control) Step2 2. TAK285-Iodo Preparation Reconstitute in DMSO (Max 0.1% Final) Step1->Step2 Step3 3. Compound Treatment 0.1 nM to 10 μM Dose Range Step2->Step3 Split1 Viability Assay (72h) Assess GI50 (CellTiter-Glo) Step3->Split1 Split2 Signaling Assay (4h) Western Blot (p-Akt, p-MAPK) Step3->Split2 Split3 Receptor Binding Radio-iodine Tracing / Imaging Step3->Split3

Experimental workflow for validating TAK285-Iodo efficacy and specificity.

Troubleshooting & Best Practices

  • Loss of Potency: TAK285-Iodo is sensitive to improper storage. The stock solution should be aliquoted and stored tightly sealed at -20°C (short term) or -80°C (long term) in the dark [2]. Repeated freeze-thaw cycles will degrade the compound and shift the IC50 curve to the right.

  • High Background in Immunoblotting: If p-Akt levels remain high despite treatment, ensure that phosphatase inhibitors were freshly added to the lysis buffer. Endogenous phosphatases act rapidly upon cell lysis, which can confound target engagement readouts.

  • Solvent Toxicity: Breast cancer cell lines, particularly BT-474, can be sensitive to DMSO. Always ensure the vehicle control viability is >95% compared to untreated cells. If viability drops, reduce the final DMSO concentration to 0.05%.

References

  • Nakayama A, Takagi S, Yusa T, et al. "Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model." Journal of Cancer. 2013; 4(7): 557-565. URL:[Link]

Application

Application Note: TAK285-Iodo in Preclinical Xenograft and In Vivo Studies: Workflow, Protocols, and Mechanistic Insights

Introduction and Mechanistic Rationale The development of targeted therapies for human epidermal growth factor receptor (EGFR) and HER2-driven malignancies has been historically limited by the blood-brain barrier (BBB)....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The development of targeted therapies for human epidermal growth factor receptor (EGFR) and HER2-driven malignancies has been historically limited by the blood-brain barrier (BBB). Standard therapies, such as lapatinib, are substrates for P-glycoprotein (Pgp) efflux transporters, rendering them ineffective against central nervous system (CNS) metastases [1].

TAK-285 is a potent, investigational, dual EGFR/HER2 kinase inhibitor engineered specifically to evade Pgp-mediated efflux, allowing for exceptional CNS penetration [1]. TAK285-Iodo is a highly specialized structural analog wherein the trifluoromethyl group of the parent compound is replaced by an iodine atom [2].

The Causality of the Iodo-Derivative: Why utilize TAK285-Iodo in preclinical workflows? The incorporation of an iodine atom serves a dual purpose. First, it retains the potent ATP-competitive kinase inhibition of the parent molecule. Second, it provides a direct site for radioiodination (e.g., 124I for Positron Emission Tomography [PET] or 125I for Single-Photon Emission Computed Tomography [SPECT] and autoradiography)[4]. This allows researchers to conduct non-invasive pharmacokinetic, biodistribution, and target-engagement imaging in the exact same xenograft models used for efficacy studies, creating a highly translatable preclinical dataset.

Pathway TAK TAK285-Iodo EGFR EGFR (HER1) TAK->EGFR Kinase Inhibition HER2 HER2 (ErbB2) TAK->HER2 Kinase Inhibition PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2->PI3K HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Tumor Tumor Proliferation mTOR->Tumor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Tumor

Figure 1: TAK285-Iodo dual inhibition of EGFR/HER2 and downstream PI3K/AKT and MAPK pathways.

Physicochemical and Pharmacological Profile

To design a robust in vivo study, researchers must account for the physicochemical properties of TAK285-Iodo. Because it is highly hydrophobic, aqueous formulations require specific excipients to prevent precipitation upon administration.

Table 1: TAK285-Iodo Profile [1, 2, 3]

Property / ParameterValue / DescriptionExperimental Implication
Molecular Weight 605.86 g/mol Requires precise molarity calculations for dosing.
Chemical Formula C25H25ClIN5O3Iodine substitution allows for radiolabeling workflows.
Target IC50 (In Vitro) HER2: ~17 nM | EGFR: ~23 nMHigh potency allows for lower dosing compared to older TKIs.
Pgp Substrate Status Negative (Non-substrate)Excellent BBB penetration; ideal for brain metastasis models.
Solubility DMSO (Max ~146 mM)Must use co-solvents (e.g., SBE-β-CD) or suspensions for in vivo use.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. This means each critical phase includes a quality control (QC) step to ensure that experimental artifacts (e.g., poor drug formulation, dead cells) do not confound the final efficacy data.

Protocol A: Formulation and Vehicle Preparation

Causality: TAK285-Iodo has poor aqueous solubility. Administering it in pure saline will cause immediate precipitation, leading to erratic pharmacokinetics and fatal embolisms if given intravenously.

Step-by-Step Methodology:

  • For Oral Administration (Suspension):

    • Weigh the required mass of TAK285-Iodo powder.

    • Add to a 0.5% methylcellulose (MC) aqueous solution to achieve the target concentration (e.g., 10 mg/mL for a 100 mg/kg dose at 10 mL/kg volume).

    • QC Validation: Homogenize using a probe sonicator for 3–5 minutes on ice. Visually inspect the suspension; it must be a uniform, milky dispersion without macroscopic clumps.

  • For Intravenous/Imaging Administration (Solution):

    • Dissolve TAK285-Iodo in 10% DMSO to create a primary stock.

    • Slowly add 90% of a 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline solution while vortexing continuously.

    • QC Validation: The final solution must be optically clear. If turbidity is observed, discard and reformulate, as micro-precipitates will alter biodistribution during PET imaging.

Protocol B: Establishment of Intracranial Brain Metastasis Xenografts

Causality: Subcutaneous models do not test BBB penetration. To prove the unique value of TAK285-Iodo, an intracranial model using luciferase-expressing cells (BTLUC) is required. Luciferase enables non-invasive Bioluminescence Imaging (BLI) to track tumor volume inside the skull.

Step-by-Step Methodology:

  • Cell Preparation: Culture BT-474 cells stably transfected with firefly luciferase (BTLUC). Harvest at 80% confluency.

    • QC Validation: Perform an in vitro D-luciferin assay prior to injection to confirm robust luminescence. Confirm HER2 overexpression via Western blot.

  • Inoculation: Suspend cells at 1×105 cells/µL in a 1:1 mixture of Hank's Balanced Salt Solution (HBSS) and Matrigel. Matrigel provides the extracellular matrix necessary for initial tumor survival.

  • Stereotaxic Injection: Anesthetize female athymic nude mice. Using a stereotaxic frame, inject 2 µL of the cell suspension into the right striatum (coordinates: 1 mm anterior and 2 mm lateral to the bregma, 3 mm deep).

  • Randomization (Self-Validation Step): Do not dose immediately. Wait 10-14 days and perform baseline BLI. Only randomize mice exhibiting a minimum threshold of photon flux (e.g., 1×106 photons/sec) into vehicle and treatment groups. This ensures all mice have established, actively growing tumors.

Protocol C: Dosing and Efficacy Tracking
  • Administration: Administer TAK285-Iodo (e.g., 50–100 mg/kg) via oral gavage twice daily (BID).

  • Monitoring: Measure body weight daily. A weight loss of >15% indicates unacceptable toxicity, requiring dose reduction.

  • Efficacy Readout: Perform BLI weekly. Inject D-luciferin (150 mg/kg IP), wait 10 minutes for biodistribution, and capture photon flux using an in vivo imaging system.

Expected Quantitative Outcomes

Based on historical data from the parent compound TAK-285, researchers utilizing TAK285-Iodo can expect robust tumor growth inhibition (TGI), quantified by the Treatment/Control (T/C) ratio [1].

Table 2: Expected In Vivo Efficacy Benchmarks [1]

Xenograft ModelCell Line / TargetAdministration RouteDose RegimenExpected T/C Ratio (Day 14-41)
Subcutaneous Breast BT-474 (HER2+)Oral (0.5% MC)100 mg/kg BID~27% (High Efficacy)
Intracranial Brain BTLUC (HER2+)Oral (0.5% MC)100 mg/kg BID~44% (CNS Penetration Confirmed)
Subcutaneous Gastric 4-1ST (HER2+)Oral (0.5% MC)100 mg/kg BID~11% (Near Regression)

Note: A T/C ratio of <42% is generally considered biologically significant by NCI standards. The 44% T/C in the intracranial model is highly significant given the protective nature of the BBB against standard therapies like lapatinib (which typically shows a T/C of >70% in the same model).

Troubleshooting Guide

IssueMechanistic CauseCorrective Action
High variance in BLI signals within the same group Inconsistent D-luciferin biodistribution or IP injection into the bowel.Strictly adhere to a 10-minute wait time post-luciferin injection. Ensure IP injections are performed in the lower right quadrant of the abdomen.
Drug precipitation post-IV injection SBE-β-CD concentration too low or injection rate too fast.Increase SBE-β-CD to 30% or slow the IV push to 100 µL/min to allow physiological dilution.
No tumor take in subcutaneous models Lack of estrogen supplementation (BT-474 is ER+).Implant a 0.72 mg 17β-estradiol pellet subcutaneously 3 days prior to tumor inoculation.

References

  • Nakayama A, Takagi S, Yusa T, et al. "Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model." Journal of Cancer. 2013; 4(7):557-565. Available at:[Link]

  • Ishikawa T, et al. "Design and synthesis of novel human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors bearing a pyrrolo[3,2-d]pyrimidine scaffold." Journal of Medicinal Chemistry. 2011; 54(23):8030-50. Available at:[Link]

  • Sakr TM, et al. "Radioiodinated Anastrozole and Epirubicin for HER2-Targeted Cancer Therapy: Molecular Docking and Dynamics Insights with Implications for Nuclear Imaging." Pharmaceuticals (MDPI). 2024; 17(8):1042. Available at:[Link]

Method

Application Note: Profiling Dual EGFR/HER2 Inhibition Using TAK285-Iodo in High-Throughput Cell Viability Assays

Introduction & Mechanistic Rationale The therapeutic targeting of the ErbB receptor tyrosine kinase family, specifically EGFR (HER1) and HER2 (ErbB2), remains a cornerstone of precision oncology. TAK-285 is a highly pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The therapeutic targeting of the ErbB receptor tyrosine kinase family, specifically EGFR (HER1) and HER2 (ErbB2), remains a cornerstone of precision oncology. TAK-285 is a highly potent, blood-brain barrier-penetrant, dual EGFR/HER2 inhibitor originally developed to overcome resistance mechanisms in solid tumors and brain metastases [1].

TAK285-Iodo is a specialized structural analogue of TAK-285 wherein the trifluoromethyl group is replaced by an iodine atom [2]. This halogen substitution is strategically designed to exploit the pseudo-irreversible (PI) binding kinetics within the ATP-binding pockets of EGFR and HER2. By slowing the dissociation rate of the inhibitor from the kinase domain, TAK285-Iodo achieves prolonged target occupancy, translating to sustained suppression of downstream PI3K/AKT and RAS/MAPK survival pathways [3].

To accurately evaluate the antiproliferative efficacy of TAK285-Iodo, researchers require robust, self-validating cell viability assays. This application note details the mechanistic causality, experimental design, and step-by-step protocols for assessing TAK285-Iodo cytotoxicity using ATP-dependent luminescence assays.

Pathway TAK TAK285-Iodo (Dual Inhibitor) EGFR EGFR (HER1) TAK->EGFR Inhibits (PI Kinetics) HER2 HER2 (ErbB2) TAK->HER2 Inhibits (PI Kinetics) Apop Apoptosis TAK->Apop Induces (via target suppression) PI3K PI3K / AKT Pathway EGFR->PI3K Activates MAPK RAS / MAPK Pathway EGFR->MAPK Activates HER2->PI3K Activates HER2->MAPK Activates Prolif Cell Proliferation & Survival PI3K->Prolif Promotes MAPK->Prolif Promotes

EGFR/HER2 Signaling Pathway and the Dual Inhibitory Mechanism of TAK285-Iodo.

Experimental Design: Building a Self-Validating System

A rigorously designed cell viability assay must not merely output an IC₅₀ value; it must internally validate its own biological relevance and technical accuracy.

Causality Behind Experimental Choices
  • Cell Line Selection (Biological Controls):

    • BT-474 (HER2-amplified breast cancer): Serves as the primary sensitivity model. Because BT-474 cells are oncogene-addicted to HER2 signaling, they exhibit profound sensitivity to dual inhibitors [4].

    • A-431 (EGFR-overexpressing epidermoid carcinoma): Serves to validate the EGFR-targeting arm of the compound [4].

    • MRC-5 (Normal human lung fibroblasts): Acts as a critical negative biological control. MRC-5 cells do not overexpress HER2/EGFR. Testing TAK285-Iodo against MRC-5 defines the therapeutic window and ensures the observed cytotoxicity in BT-474/A-431 is on-target rather than a result of generalized chemical toxicity[4].

  • Assay Chemistry (ATP-Luminescence):

    • We utilize an ATP-quantification assay (e.g., CellTiter-Glo). Causality: Kinase inhibitors induce apoptosis or cell cycle arrest, leading to a rapid decline in intracellular ATP. Luminescent ATP assays offer a wider dynamic range and faster resolution than colorimetric (MTT/MTS) assays, minimizing metabolic artifacts caused by mitochondrial uncoupling.

  • Pharmacological Controls:

    • Positive Control: Lapatinib or the parent TAK-285 compound must be run in parallel to benchmark the potency of the Iodo-derivative.

    • Vehicle Control: 0.1% DMSO ensures the solvent does not artificially depress baseline viability.

Quantitative Reference Data

To contextualize assay results, the following table summarizes the established baseline pharmacological parameters for the parent TAK-285 compound across relevant targets and cell lines. TAK285-Iodo is expected to perform within a comparable or superior nanomolar range due to its enhanced binding kinetics [3][4].

Target / Cell LineBiological RelevanceParent TAK-285 IC₅₀Expected TAK285-Iodo Profile
HER2 Kinase Biochemical Target17 nM< 30 nM
EGFR Kinase Biochemical Target23 nM< 40 nM
BT-474 Cells HER2+ Breast Cancer17 nMHigh Sensitivity (Nanomolar)
A-431 Cells EGFR+ Squamous Cell1.1 µMModerate Sensitivity (Low Micromolar)
MRC-5 Cells Normal Fibroblasts> 20 µMInsensitive (Defines Therapeutic Window)

Detailed Protocol: TAK285-Iodo Cell Viability Assay

Reagent Preparation
  • TAK285-Iodo Stock Solution: Reconstitute lyophilized TAK285-Iodo powder in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot into single-use volumes (e.g., 10 µL) and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Prepare a 10-point dose-response curve using 1:3 serial dilutions in culture media. The maximum final concentration of TAK285-Iodo in the well should be 10 µM, and the final DMSO concentration must be normalized to 0.1% across all wells.

Step-by-Step Methodology

Step 1: Cell Seeding (Day 0)

  • Harvest BT-474, A-431, and MRC-5 cells during the logarithmic growth phase (>80% viability via Trypan Blue exclusion).

  • Seed cells into opaque-walled 96-well microplates at a density of 1×104 cells/well in 90 µL of complete growth medium (e.g., RPMI-1640 + 10% FBS for BT-474).

  • Include cell-free wells containing only 90 µL of media to serve as background luminescence blanks.

  • Incubate the plates overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

Step 2: Compound Treatment (Day 1)

  • Transfer 10 µL of the 10X TAK285-Iodo serial dilutions to the corresponding wells.

  • Add 10 µL of 1% DMSO in media to the Vehicle Control wells (final concentration = 0.1% DMSO).

  • Add 10 µL of Lapatinib (10X) to the Positive Control wells.

  • Incubate the plates for 72 hours at 37°C, 5% CO₂. Causality: A 72-hour exposure is required to capture the full antiproliferative and apoptotic effects of ErbB inhibition, which requires multiple cell division cycles to manifest phenotypically.

Step 3: ATP-Luminescence Detection (Day 4)

  • Remove the plates from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Temperature gradients across the plate can cause uneven enzymatic luciferase reactions, leading to edge effects and high CV%.

  • Add 100 µL of room-temperature ATP-luminescence reagent (e.g., CellTiter-Glo) to each well.

  • Induce cell lysis by placing the plate on an orbital shaker at 300 rpm for 2 minutes.

  • Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode microplate reader with an integration time of 0.5 to 1.0 seconds per well.

Workflow Prep 1. Cell Seeding (BT-474, A-431, MRC-5) Inc1 2. Overnight Incubation (37°C) Prep->Inc1 Treat 3. TAK285-Iodo Treatment (72h) Inc1->Treat Assay 4. Add ATP Luminescence Reagent Treat->Assay Read 5. Luminescence Detection Assay->Read Data 6. Dose-Response & IC50 Calculation Read->Data

Step-by-Step Workflow for High-Throughput Cell Viability Assay using TAK285-Iodo.

Data Analysis & Quality Control

To ensure the assay is a self-validating system, statistical quality control must be performed before deriving pharmacological insights.

Z'-Factor Validation

Calculate the Z'-factor using the Vehicle Control (maximum signal) and a 10 µM Positive Control (minimum signal):

Z′=1−∣μvehicle​−μpositive​∣3(σvehicle​+σpositive​)​

Acceptance Criteria: A Z'-factor ≥0.5 confirms the assay has an excellent dynamic range and low variance, validating the dataset for IC₅₀ extraction.

Dose-Response Modeling
  • Normalization: Subtract the average background (cell-free wells) from all raw luminescence values. Calculate percent viability relative to the Vehicle Control.

  • Curve Fitting: Plot the log₁₀[TAK285-Iodo] versus % Viability. Use a 4-parameter logistic (4PL) non-linear regression model to determine the absolute IC₅₀.

References

  • Phase I first-in-human study of TAK-285, a novel investigational dual HER2/EGFR inhibitor, in cancer p
  • TAK285-Iodo | EGFR Inhibitor.MedKoo Biosciences.
  • Development of Dual Inhibitors Targeting Epidermal Growth Factor Receptor in Cancer Therapy.
  • Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model.Journal of Cancer (PMC).
Application

Application Notes and Protocols for the Administration of TAK-285 and its Radioiodinated Analog, TAK-285-Iodo, in Murine Models of Cancer

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of TAK-285, a potent dual inhibitor of HER2 and EGFR, and its conceptual radioiodinated ana...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of TAK-285, a potent dual inhibitor of HER2 and EGFR, and its conceptual radioiodinated analog, TAK-285-Iodo, in preclinical mouse models of cancer. This document outlines the scientific rationale, detailed protocols for administration, and key considerations for study design and endpoint analysis, ensuring scientific integrity and reproducibility.

Introduction: TAK-285 as a Dual HER2/EGFR Inhibitor

TAK-285 is a small molecule inhibitor that targets the tyrosine kinase domains of both Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).[1][2] Unlike first-generation inhibitors, TAK-285 and the closely related compound afatinib are irreversible inhibitors, forming a covalent bond with specific cysteine residues in the ATP-binding pocket of these receptors.[3] This irreversible binding leads to a sustained blockade of downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for tumor cell proliferation, survival, and differentiation.[3][4] The dual targeting of HER2 and EGFR makes TAK-285 a compelling candidate for cancers driven by the overexpression or mutation of these receptors.[2]

A significant advantage of TAK-285 in preclinical studies is its ability to cross the blood-brain barrier, as it is not a substrate for the P-glycoprotein (Pgp) efflux pump.[5][6] This characteristic makes it particularly valuable for investigating therapeutic strategies against brain metastases, a common challenge in HER2-positive and EGFR-mutant cancers.[5]

The conceptual "TAK-285-Iodo" represents a radioiodinated version of the parent compound, designed for non-invasive in vivo imaging (e.g., SPECT) or targeted radionuclide therapy. Radioiodination allows for the tracking of the drug's biodistribution and target engagement in real-time, providing critical pharmacokinetic and pharmacodynamic data.

Signaling Pathway Targeted by TAK-285

TAK285_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (ErbB1) Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K HER2 HER2 (ErbB2) HER2->PI3K HER3 HER3 (ErbB3) HER3->PI3K HER4 HER4 (ErbB4) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation Survival Survival Transcription->Survival Cell Survival TAK285 TAK-285 TAK285->EGFR Irreversible Inhibition TAK285->HER2 Irreversible Inhibition

Caption: TAK-285 signaling pathway inhibition.

Materials and Reagents

Material/ReagentSupplier/GradeNotes
TAK-285Selleck Chemicals, Cayman Chemical, or equivalentConfirm purity (>98%) by HPLC.
Afatinib (for reference)Selleck Chemicals, Cayman Chemical, or equivalentConfirm purity (>98%) by HPLC.
Vehicle Components
- MethylcelluloseSigma-AldrichFor preparing suspension vehicles.
- Tween-80Sigma-AldrichSurfactant to aid in suspension.
- Dimethyl sulfoxide (DMSO)Sigma-Aldrich, cell culture gradeFor initial solubilization.
- Phosphate-Buffered Saline (PBS)Gibco or equivalent, sterileFor dilutions.
- Deionized WaterMillipore or equivalentFor vehicle preparation.
Radioiodine (e.g., Na¹²⁵I)PerkinElmer, or equivalentFor radiolabeling studies.
Iodination PrecursorSynthesized in-house or custom synthesisA derivative of TAK-285 amenable to radioiodination.
Administration Supplies
- Oral gavage needlesPopper & Sons or equivalent20-22 gauge, ball-tipped for mice.
- SyringesBecton Dickinson or equivalent1 mL tuberculin syringes.
- AnestheticsIsoflurane, Ketamine/XylazineAs per approved IACUC protocol.
- Personal Protective EquipmentLab coat, gloves, safety glassesStandard laboratory safety.
- Radiation ShieldingLead bricks, syringe shieldsFor handling radioiodinated compounds.

Experimental Protocols

Preparation of TAK-285 for Therapeutic Administration

The choice of vehicle is critical for ensuring consistent oral bioavailability. A suspension is typically required as TAK-285 has low aqueous solubility.

Protocol 3.1.1: Methylcellulose/Tween-80 Suspension

This protocol is adapted from established methods for administering afatinib and similar tyrosine kinase inhibitors to mice.[7]

  • Weighing: Accurately weigh the required amount of TAK-285 powder in a sterile microcentrifuge tube.

  • Initial Wetting (Optional but Recommended): Add a small volume of DMSO or ethanol to wet the powder and form a paste. This can aid in achieving a more uniform suspension.

  • Vehicle Preparation: Prepare a 0.5% to 1% (w/v) methylcellulose solution in deionized water. For a 1% solution, slowly add 1 g of methylcellulose to 100 mL of stirring, heated (60-70°C) deionized water. Once dispersed, cool the solution on ice with continuous stirring until it becomes clear and viscous. A 1% (v/v) solution of Tween-80 can also be included to improve suspension stability.[7]

  • Suspension: Add the prepared vehicle to the TAK-285 paste in small aliquots, vortexing or triturating thoroughly between additions until the desired final concentration is reached.

  • Storage: Store the suspension at 4°C for up to one week. Before each use, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.

Administration of Therapeutic Doses of TAK-285

Oral gavage is the standard route of administration for TAK-285 in mouse models to mimic clinical application.[5]

Protocol 3.2.1: Oral Gavage Administration

  • Animal Handling: Acclimatize mice to handling and restraint for several days prior to the start of the study.

  • Dose Calculation: Calculate the volume of the TAK-285 suspension to be administered based on the individual mouse's body weight. A typical dosing volume is 5-10 mL/kg.

  • Administration:

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

    • Insert the gavage needle into the side of the mouth and gently advance it along the esophagus into the stomach. Do not force the needle.

    • Slowly depress the syringe plunger to deliver the suspension.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress.

Table of Recommended Therapeutic Dosing Regimens for TAK-285/Afatinib in Mouse Models

CompoundCancer ModelDoseScheduleReference
TAK-285BT-474 (Breast Cancer)100 mg/kgTwice daily (BID)[5]
TAK-2854-1ST (Gastric Cancer)100 mg/kgTwice daily (BID)[5]
AfatinibPC-9 (NSCLC Brain Mets)15-30 mg/kgOnce daily[7]
AfatinibNasopharyngeal Carcinoma20 mg/kgEvery 3 days[8]
AfatinibNasopharyngeal Carcinoma12.5 mg/kg5 days/week[9]

Note: The optimal dose and schedule should be determined empirically for each specific cancer model and experimental objective.

Conceptual Protocol for Synthesis and Administration of TAK-285-Iodo for In Vivo Imaging

The following protocol is a conceptual framework based on established methods for radioiodinating small molecule tyrosine kinase inhibitors.[10][11][12]

Protocol 3.3.1: Radioiodination of a TAK-285 Precursor (Hypothetical)

This protocol assumes the availability of a suitable precursor, such as a derivative with a tributylstannyl group at the desired iodination site.

  • Reaction Setup: In a shielded hot cell, combine the TAK-285 precursor (1-2 mg) dissolved in a suitable organic solvent (e.g., ethanol/acetic acid mixture) in a sealed reaction vial.

  • Radioiodination: Add Na¹²⁵I (or another iodine isotope) and an oxidizing agent (e.g., chloramine-T or Iodogen®).

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating for 10-15 minutes.

  • Quenching: Quench the reaction by adding sodium metabisulfite.

  • Purification: Purify the radioiodinated TAK-285-Iodo using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Formulation: The purified TAK-285-Iodo fraction is collected, the organic solvent is evaporated, and the product is reformulated in a sterile, injectable solution (e.g., saline with a small percentage of ethanol and/or a solubilizing agent like polysorbate 80).

Protocol 3.3.2: Administration of TAK-285-Iodo for SPECT Imaging

For imaging studies, a microdose of the radiolabeled compound is administered to avoid pharmacological effects.

  • Thyroid Blocking: To prevent uptake of free radioiodine by the thyroid gland, provide the mice with drinking water containing potassium iodide (0.1% w/v) for at least 3 days prior to and throughout the imaging study.[8]

  • Dose Preparation: The final formulated TAK-285-Iodo is drawn into a syringe with appropriate shielding. The typical injected activity for SPECT imaging in mice is 3.7-7.4 MBq (100-200 µCi) in a volume of 100-200 µL.

  • Administration: Anesthetize the mouse (e.g., with isoflurane). Administer the TAK-285-Iodo solution via intravenous (tail vein) injection.

  • Imaging: At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), acquire SPECT/CT images according to the imaging system's protocol.

Experimental Workflow for In Vivo Studies

Caption: A typical experimental workflow for an in vivo efficacy study.

Study Design and Endpoint Analysis

Mouse Models of Cancer
  • Cell-Line Derived Xenografts (CDX): These are established by subcutaneously or orthotopically implanting human cancer cell lines into immunodeficient mice (e.g., nude or SCID mice).[1][13] The choice of cell line should be based on its HER2 and/or EGFR expression and mutation status.

  • Patient-Derived Xenografts (PDX): These models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[5][14][15] PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and architecture of the original human tumor.[14][15]

Endpoint Analysis

The efficacy of TAK-285 is typically assessed through a combination of the following endpoints:

  • Tumor Growth Inhibition (TGI): The primary endpoint is often the measurement of tumor volume over time.[4] Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Body Weight and Clinical Observations: Regular monitoring of body weight is crucial for assessing treatment-related toxicity. Any adverse clinical signs should also be recorded.

  • Survival Analysis: In some studies, overall survival or progression-free survival may be used as endpoints.

  • Pharmacodynamic (PD) Biomarkers: At the end of the study, tumors can be harvested to assess the on-target effects of TAK-285. This can include measuring the phosphorylation levels of EGFR, HER2, and downstream signaling proteins like Akt and ERK via immunohistochemistry or Western blotting.

  • Biodistribution Studies (for TAK-285-Iodo): Following administration of the radiolabeled compound, tissues are harvested at various time points, weighed, and the radioactivity is counted using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

Safety and Handling of Radioiodinated Compounds

When working with TAK-285-Iodo, strict adherence to radiation safety protocols is mandatory.

  • Training: All personnel must be trained in radiation safety and the specific procedures for handling radioiodinated materials.[16][17]

  • Personal Protective Equipment (PPE): Wear a lab coat, double gloves, and safety glasses at all times.

  • Shielding: Use lead shielding for vials and syringes containing the radioisotope.

  • Containment: Perform all manipulations of radioactive materials in a designated fume hood or hot cell lined with absorbent paper.[16]

  • Waste Disposal: All radioactive waste, including animal carcasses, bedding, and contaminated supplies, must be disposed of according to institutional and regulatory guidelines.[18]

  • Monitoring: Regularly monitor the work area and personnel for contamination using a survey meter.

Conclusion

TAK-285 is a promising dual HER2/EGFR inhibitor with significant preclinical activity in various cancer models, including those with brain metastases. The protocols outlined in these application notes provide a framework for conducting robust and reproducible in vivo studies to evaluate the therapeutic efficacy of TAK-285. Furthermore, the conceptualization of TAK-285-Iodo opens avenues for non-invasive imaging studies to better understand its in vivo behavior and target engagement. Careful consideration of the experimental design, including the choice of mouse model, dosing regimen, and relevant endpoints, is essential for generating high-quality data to support the clinical translation of this class of inhibitors.

References

  • Efficacy of afatinib, an irreversible ErbB family blocker, in the treatment of intracerebral metastases of non-small cell lung cancer in mice. PMC. [Link]

  • A useful EGFR-TK ligand for tumor diagnosis with SPECT: development of radioiodinated 6-(3-morpholinopropoxy)-7-ethoxy-4-(3′-iodophenoxy)quinazoline. PubMed. [Link]

  • Radioiodination of new EGFR inhibitors as potential SPECT agents for molecular imaging of breast cancer. PubMed. [Link]

  • Use of Radioactive Materials in Animals - Radiation Safety. University of Pittsburgh. [Link]

  • Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. AACR Publications. [Link]

  • Radioiodinated Small-Molecule Tyrosine Kinase Inhibitor for HER2-Selective SPECT Imaging. PubMed. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]

  • Xenograft and organoid model systems in cancer research. PMC. [Link]

  • In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma. PMC. [Link]

  • Phase I first-in-human study of TAK-285, a novel investigational dual HER2/EGFR inhibitor, in cancer patients. PMC. [Link]

  • Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model. PMC. [Link]

  • Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation. Springer Nature Experiments. [Link]

  • A Structural Insight Into Two Important ErbB Receptors (EGFR and HER2) and Their Relevance to Non‐Small Cell Lung Cancer. PMC. [Link]

  • In Vivo Distribution and Therapeutic Efficacy of Radioiodine-Labeled pH-Low Insertion Peptide Variant 3 in a Mouse Model of Breast Cancer. PMC. [Link]

  • (PDF) Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model. ResearchGate. [Link]

  • IN-VIVO PROCEDURES INVOLVING RADIOACTIVE MATERIALS IN LAB ANIMALS. UC Irvine Environmental Health & Safety. [Link]

  • A comprehensive review of the preclinical efficacy profile of the ErbB family blocker afatinib in cancer. PMC. [Link]

Sources

Method

Application Note: Advanced Solubilization and In Vitro Cell Culture Protocols for TAK285-Iodo

Introduction & Scientific Rationale TAK285-Iodo is a specialized chemical derivative of the investigational dual kinase inhibitor TAK-285[1]. While the parent compound, TAK-285, is a potent, ATP-competitive inhibitor of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

TAK285-Iodo is a specialized chemical derivative of the investigational dual kinase inhibitor TAK-285[1]. While the parent compound, TAK-285, is a potent, ATP-competitive inhibitor of the human epidermal growth factor receptor (EGFR/HER1) and HER2[2][3], TAK285-Iodo features a structural modification where the trifluoromethyl group on the phenoxy ring is replaced by an iodine atom[1][4]. Both compounds share a pyrrolo[3,2-d]pyrimidine scaffold, a pharmacophore highly valued in oncology for its ability to selectively inhibit key oncogenic enzymes[5].

In preclinical drug development, TAK285-Iodo is utilized to interrogate EGFR and HER2 signaling pathways, which cooperatively drive cancer cell proliferation[6]. However, the substitution of the iodine atom combined with the pyrrolopyrimidine core renders the molecule highly lipophilic. Proper solubilization is the most critical variable in generating reproducible in vitro data. Incorrect handling inevitably leads to micro-precipitation, effectively reducing the bioavailable concentration of the inhibitor and yielding false-negative viability or immunoblotting results.

This application note provides a self-validating, step-by-step protocol for the reconstitution and in vitro application of TAK285-Iodo, grounded in chemical causality and field-proven techniques.

Physicochemical Properties

To design an effective solubilization protocol, we must first analyze the physical properties of the compound. Aqueous buffers will cause immediate phase separation; therefore, an organic solvent is strictly required for the master stock[4].

Table 1: Physicochemical Profile of TAK285-Iodo

PropertyValue / Description
Chemical Name N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide
Molecular Formula C25H25ClIN5O3[4]
Molecular Weight 605.86 g/mol [4]
Primary Target EGFR (HER1) and HER2 Kinase Domains[1][4]
Solubility Profile Soluble in DMSO; Insoluble in aqueous buffers[4]
Storage (Solid) -20°C (Long term, months to years), protected from light[4]

Solubilization Workflow

G A TAK285-Iodo Powder (Store at -20°C) B Add 100% Anhydrous DMSO (Vortex/Sonicate) A->B Reconstitution C 10 mM Master Stock (Clear Solution) B->C Dissolution D Aliquots (Single-Use) (Store at -80°C) C->D Preservation E Dilute in Culture Media (Final DMSO < 0.1%) D->E Thaw & Dilute F In Vitro Assays (e.g., BT-474 Cells) E->F Treatment

Figure 1: TAK285-Iodo solubilization and cell culture preparation workflow.

Quantitative Reconstitution Guide

To ensure absolute precision across biological replicates, use the following mass-to-volume conversions to generate standard master stocks.

Table 2: Reconstitution Volumes for TAK285-Iodo Master Stocks in 100% DMSO

Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 1.650 mL8.252 mL16.505 mL
5 mM 0.330 mL1.650 mL3.301 mL
10 mM 0.165 mL0.825 mL1.650 mL

(Calculations based on MW = 605.86 g/mol . Formula: Volume (mL) = Mass (mg) /[Concentration (mM) × MW ( g/mmol )])

Step-by-Step Protocol: Preparation of Master Stock

Expertise & Causality Note: DMSO is highly hygroscopic. Absorption of atmospheric water will dramatically lower the solubility threshold of the compound, causing invisible micro-precipitates. Furthermore, the iodine atom in TAK285-Iodo makes it potentially sensitive to photo-degradation over prolonged periods.

  • Equilibration: Remove the lyophilized TAK285-Iodo vial from -20°C storage[4]. Allow the sealed vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment required for dissolution.

  • Centrifugation: Brief spin the vial at 3,000 x g for 10 seconds to collect all powder at the bottom of the tube.

  • Solvation: Add the calculated volume of Anhydrous DMSO (≥99.9% purity, sterile-filtered) to achieve a 10 mM master stock (e.g., 165 µL for 1 mg). Pipette up and down gently.

  • Agitation and Sonication: Vortex the vial at medium speed for 30 seconds. If the solution is not completely clear, place the vial in a room-temperature ultrasonic water bath for 2–5 minutes. Reasoning: Do not allow the bath temperature to exceed 37°C, as excess heat may compromise the structural integrity of the compound.

  • Visual Validation: Hold the vial against a strong light source. The solution must be 100% transparent with no refractive particles. If precipitation is observed, sonicate for an additional 2 minutes.

  • Aliquoting and Storage: Divide the 10 mM master stock into 10–20 µL single-use aliquots using amber or opaque microcentrifuge tubes. Store immediately at -80°C[7]. Reasoning: Single-use aliquots prevent freeze-thaw cycles, which introduce water into the DMSO and cause the drug to crash out of solution.

Mechanism of Action in Cell Culture

Pathway L EGF / Neuregulin R EGFR / HER2 Heterodimer L->R Ligand Binding P Receptor Autophosphorylation R->P Kinase Activation I TAK285-Iodo (ATP-Competitive Inhibitor) I->R Blocks ATP Binding PI3K PI3K / Akt Pathway P->PI3K Signal Transduction MAPK MEK / MAPK Pathway P->MAPK Signal Transduction C Cell Proliferation & Survival PI3K->C Survival MAPK->C Proliferation

Figure 2: Mechanism of action: TAK285-Iodo inhibits EGFR/HER2 kinase signaling.

Step-by-Step Protocol: In Vitro Cell Culture Treatment

Expertise & Causality Note: Direct addition of a 10 mM DMSO stock into an aqueous cell culture well creates a localized zone of high drug concentration and high DMSO, leading to immediate drug precipitation and solvent-induced cytotoxicity. The final DMSO concentration in the culture media must never exceed 0.1% (v/v)[2][8].

  • Intermediate Dilution: Thaw a single-use 10 mM aliquot at room temperature. Prepare an intermediate dilution (e.g., 10 µM) by adding 1 µL of the 10 mM stock into 999 µL of pre-warmed complete culture media (e.g., RPMI-1640 or DMEM supplemented with 10% FBS). Critical Technique: Add the DMSO stock dropwise while actively vortexing or swirling the media tube. This rapid dispersion prevents the hydrophobic TAK285-Iodo molecules from nucleating and precipitating.

  • Final Treatment Concentration: Dilute the intermediate solution further in complete media to reach your desired experimental concentrations. For HER2-overexpressing cell lines (e.g., BT-474), the effective IC50 of the parent compound TAK-285 is historically in the low nanomolar range (17 nM for HER2, 23 nM for EGFR)[2][3][6]. Therefore, a concentration curve ranging from 1 nM to 1 µM is recommended for initial dose-response assays.

  • Cell Application: Aspirate the old media from the cultured cells. Gently overlay the cells with the pre-warmed, drug-containing media.

  • Incubation: Incubate at 37°C, 5% CO2 for the desired time point (e.g., 2 hours for assessing p-EGFR/p-HER2 inhibition via Western blot, or 72 hours for cell viability assays)[6].

References

  • TAK285-Iodo | EGFR Inhibitor - MedKoo Biosciences. medkoo.com.4

  • TAK-285 | HER2/EGFR Inhibitor - MedchemExpress.com. medchemexpress.com. 2

  • TAK-285 Solubility Information - MedChemExpress. medchemexpress.com. 8

  • Phase I first-in-human study of TAK-285, a novel investigational dual HER2/EGFR inhibitor, in cancer patients. nih.gov. 9

  • HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor TAK-285. oncoscience.us. 6

  • TAK-285 | EGFR inhibitor | CAS 871026-44-7 - Selleck Chemicals. selleckchem.com. 3

  • TAK285-Iodo | EGFR/HER2 Inhibitor | Research Use - Benchchem. benchchem.com. 1

  • Product data sheet: TAK-285 - MedKoo Biosciences. medkoo.com. 7

  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. nih.gov. 5

Sources

Technical Notes & Optimization

Troubleshooting

TAK285-Iodo Technical Support Center: Solubilization &amp; Troubleshooting Guide

Welcome to the Technical Support Center for TAK285-Iodo . As a highly potent, experimental dual EGFR/HER2 inhibitor, TAK285-Iodo presents unique handling challenges due to its extreme hydrophobicity.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for TAK285-Iodo . As a highly potent, experimental dual EGFR/HER2 inhibitor, TAK285-Iodo presents unique handling challenges due to its extreme hydrophobicity. This guide is designed by application scientists to help researchers troubleshoot aqueous solubility issues, understand the physicochemical causality behind precipitation, and implement field-proven, self-validating protocols for both in vitro and in vivo workflows.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does TAK285-Iodo precipitate immediately when added to my aqueous cell culture medium?

The Causality: TAK285-Iodo is a chemical analogue of the investigational dual kinase inhibitor TAK-285, where the trifluoromethyl group has been replaced by an iodine atom (1). This heavy halogen substitution significantly increases the lipophilicity (LogP) of the pyrrolo[3,2-d]pyrimidine scaffold. Furthermore, the molecule lacks basic ionizable amines that can be protonated at physiological pH (7.2–7.4), meaning it cannot form stable, soluble aqueous salts.

When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the rapid shift in solvent polarity causes immediate supersaturation. The hydrophobic molecules self-associate to minimize contact with water, triggering rapid nucleation and Ostwald ripening, which you observe as a cloudy precipitate.

Q2: How does the iodo-substitution affect the compound's stability compared to the parent TAK-285?

The Causality: The carbon-iodine (C–I) bond in TAK285-Iodo is more susceptible to photolytic and thermal cleavage than the highly stable carbon-fluorine (C–F) bonds found in the trifluoromethyl group of the parent TAK-285. Therefore, moisture-contaminated DMSO or prolonged exposure to ambient light can lead to dehalogenation and degradation of the stock solution. Always use fresh, anhydrous DMSO and store aliquots in opaque or foil-wrapped tubes at -80°C (2).

Part 2: Step-by-Step Experimental Protocols

Protocol A: In Vitro Working Solution Preparation (Cell Culture)

To prevent precipitation in biological assays, the compound must be kept below its critical supersaturation limit during the solvent transition. This protocol utilizes a self-validating serial dilution method.

  • Primary Stock: Dissolve TAK285-Iodo powder in 100% anhydrous DMSO to create a 10 mM to 50 mM stock. If dissolution is slow, warm the vial to 37°C for 10 minutes and sonicate.

  • Intermediate Dilution: Perform all serial dilutions in 100% DMSO first to reach a 1000x concentration of your final desired assay dose.

  • Aqueous Transition: Pre-warm your cell culture medium to 37°C.

  • Dropwise Addition: While vortexing the pre-warmed medium, add the 1000x DMSO intermediate dropwise.

    • Validation Check: The final DMSO concentration must not exceed 0.1% (v/v). If the medium turns turbid, the local DMSO concentration was too high during addition; discard and repeat with vigorous vortexing. Do not store the aqueous mixture for more than 24 hours (3).

Protocol B: In Vivo Formulation (Co-Solvent Micellar System)

For animal dosing, aqueous buffers are entirely insufficient. You must construct a micellar delivery system. Every step in this protocol serves a strict mechanical purpose; do not alter the order of addition , or the compound will irreversibly crash out (4).

  • 10% DMSO Phase: Add 10% (by final volume) of your clear DMSO stock solution. Purpose: Dissolves the crystalline lattice.

  • 40% PEG300 Phase: Add 40% PEG300 and mix until completely uniform. Purpose: Acts as a primary co-solvent, gradually reducing the dielectric constant to prevent immediate hydrophobic collapse.

  • 5% Tween-80 Phase: Add 5% Tween-80 and mix thoroughly. Purpose: A non-ionic surfactant that forms protective micelles around the hydrophobic core.

  • 45% Saline Phase: Add 45% Saline dropwise while vortexing. Purpose: Provides the bulk aqueous volume.

    • Validation Check: The final formulation should be a completely clear solution yielding up to 2.5 mg/mL. Administer immediately (5).

Part 3: Quantitative Data & Visualizations

Table 1: TAK285-Iodo Solubility Profile
Solvent SystemMax SolubilityApplication Notes
Anhydrous DMSO ≥ 50 mg/mLPrimary stock. Requires fresh, moisture-free solvent.
Ethanol ~ 10 mg/mLSecondary organic solvent. Heating to 37°C required.
Aqueous Buffers (PBS/Water) Insoluble (< 0.1 mg/mL)Direct addition causes instant precipitation.
DMSO:PBS (1:3) ~ 0.25 mg/mLHighly unstable; must be used within 1 hour.
Table 2: Validated In Vivo Formulation Vehicles
Vehicle FormulationFinal StateMax ConcentrationRoute of Administration
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineClear Solution≥ 2.5 mg/mLIV / IP / PO
10% DMSO + 90% (20% SBE-β-CD in Saline)Clear Solution≥ 2.5 mg/mLIV / IP / PO
0.5% Methyl Cellulose (or CMC-Na) in WaterHomogeneous Suspension≥ 5.0 mg/mLPO (Oral Gavage Only)
Workflow & Mechanistic Diagrams

SolubilizationWorkflow Start TAK285-Iodo Powder DMSO Dissolve in 100% Anhydrous DMSO (Stock: 10-50 mM) Start->DMSO Decision Application Type? DMSO->Decision InVitro In Vitro (Cell Culture) Decision->InVitro InVivo In Vivo (Animal Dosing) Decision->InVivo DiluteMedia Dilute in Media (Max 0.1% DMSO) InVitro->DiluteMedia Formulation Add Co-solvents (40% PEG300 + 5% Tween-80) InVivo->Formulation Saline Add 45% Saline (Final: 2.5 mg/mL) Formulation->Saline

Step-by-step solubilization workflow for in vitro and in vivo TAK285-Iodo applications.

MOA TAK285 TAK285-Iodo (EGFR/HER2 Inhibitor) EGFR EGFR (HER1) TAK285->EGFR Inhibits HER2 HER2 TAK285->HER2 Inhibits PI3K PI3K / AKT Pathway EGFR->PI3K MAPK MEK / ERK Pathway EGFR->MAPK HER2->PI3K HER2->MAPK Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Blocks MAPK->Proliferation Blocks

Mechanism of action: TAK285-Iodo dual inhibition of EGFR and HER2 signaling pathways.

References

Sources

Optimization

Technical Support Center: Minimizing TAK285-Iodo Toxicity in In Vivo Models

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights and field-proven troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights and field-proven troubleshooting strategies for in vivo experiments utilizing TAK285-Iodo.

TAK285-Iodo is a structural analogue of TAK-285—a highly potent, dual EGFR/HER2 inhibitor—where the trifluoromethyl group is replaced by an iodine atom (1)[1]. While this modification is invaluable for radiolabeling, imaging, and targeted radiotherapy, it introduces complex, dual-pathway toxicity profiles in mammalian models.

Part 1: Mechanistic Overview of Toxicity

To effectively minimize toxicity, you must first understand its causality. Toxicity from TAK285-Iodo in rodents and primates stems from two distinct biological pathways:

  • On-Target Kinase Inhibition: The parent pharmacophore strongly inhibits EGFR and HER2, leading to downstream mucosal and hepatic stress (2)[2].

  • Off-Target Deiodination: The carbon-iodine (C-I) bond is susceptible to cleavage by endogenous enzymes, releasing free iodine that accumulates in non-target tissues (3)[3].

ToxicityMechanisms cluster_ontarget On-Target (Kinase) Toxicity cluster_offtarget Off-Target (Metabolic) Toxicity TAK TAK285-Iodo In Vivo Administration EGFR EGFR/HER2 Inhibition TAK->EGFR Deiod In Vivo Deiodination (DIO1, DIO2, DIO3) TAK->Deiod GI GI Mucosal Atrophy (Diarrhea) EGFR->GI Hepatic Hepatotoxicity (Elevated ALT/AST) EGFR->Hepatic FreeI Free Iodine Release Deiod->FreeI Thyroid Thyroid Accumulation (NIS Symporter) FreeI->Thyroid

Divergent TAK285-Iodo toxicity pathways: On-target kinase inhibition vs. off-target deiodination.

Part 2: Troubleshooting Guide & FAQs

Q: Our biodistribution data shows massive off-target accumulation in the neck/throat area of the mice. How do we fix this? A: This is a classic sign of in vivo deiodination. In mammalian systems, iodinated pharmaceuticals are susceptible to cleavage by endogenous deiodinase enzymes (DIO1, DIO2, and DIO3) (4)[4]. Once the C-I bond is cleaved, free iodine is actively pumped into the thyroid gland via the Sodium-Iodide Symporter (NIS). Solution: Implement a thyroid-blocking protocol. Pre-treat animals with 0.1% Potassium Iodide (KI) or Lugol's solution in their drinking water 24–48 hours prior to administration. This saturates the NIS, preventing the uptake of cleaved iodine and mitigating localized radiotoxicity.

Q: We are observing severe dose-limiting hepatotoxicity (elevated ALT/AST) in our rodent cohort. Is this specific to the Iodo-derivative? A: No, this is an on-target, class-effect toxicity associated with the parent compound. In Phase I clinical trials of TAK-285, the maximum tolerated dose (MTD) was capped at 300 mg b.i.d. specifically due to Grade 3 increases in aminotransferases (ALT/AST) (2)[2]. Solution: Ensure your dosing does not exceed the equivalent murine MTD. TAK-285 is highly lipophilic; suspend it meticulously in 0.5% methylcellulose to ensure uniform dosing and prevent micro-precipitates that cause acute hepatic stress.

Q: Mice are exhibiting rapid weight loss and diarrhea. How can we manage this without stopping the experiment? A: TAK-285 is a highly potent inhibitor of EGFR (IC 50​ = 23 nmol/L) and HER2 (IC 50​ = 17 nmol/L) (5)[5]. EGFR is heavily expressed in the gastrointestinal epithelium, where it regulates mucosal repair. Inhibiting EGFR inherently causes mucosal atrophy and secretory diarrhea. Solution: Administer prophylactic subcutaneous hydration (saline) and oral loperamide. If weight loss exceeds 15% of baseline, institute a 48-hour "dose holiday" to allow mucosal regeneration, then resume at a 25% dose reduction.

Part 3: Quantitative Data Reference

Use the following pharmacokinetic and pharmacodynamic parameters to guide your dose titrations and toxicity expectations.

ParameterValueMechanistic Implication for Toxicity
EGFR IC 50​ 23 nmol/LHigh potency drives on-target gastrointestinal and cutaneous toxicities.
HER2 IC 50​ 17 nmol/LPrimary driver of intended on-target antineoplastic efficacy.
Human MTD 300 mg b.i.d.Dose-limiting toxicities (DLTs) emerge as Grade 3 aminotransferase elevations.
Rodent Dose Range 10 - 50 mg/kgEffective xenograft dose; requires careful titration to avoid cachexia.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, your in vivo protocol must be self-validating. This means building internal control loops into your workflow to isolate whether an observed toxicity is caused by the kinase inhibition (EGFR/HER2) or the iodine substitution (Deiodination).

Workflow Prep 1. Thyroid Saturation (0.1% KI in Water) Form 2. Drug Formulation (0.5% Methylcellulose) Prep->Form Admin 3. Administration (Oral Gavage/IV) Form->Admin Mon 4. Toxicity Monitoring (ALT/AST, Weight) Admin->Mon Mit 5. Mitigation (Dose Titration) Mon->Mit

Self-validating in vivo workflow for TAK285-Iodo administration and toxicity mitigation.

Step-by-Step Methodology:

Step 1: Baseline Establishment & Thyroid Blocking

  • Action: 48 hours prior to the experiment, replace standard drinking water with a 0.1% Potassium Iodide (KI) solution.

  • Validation Check: Maintain a control cohort receiving KI water but no drug. This baselines the physiological effect of KI on rodent weight and behavior, ensuring any later toxicity is drug-induced, not KI-induced.

Step 2: Formulation

  • Action: Suspend TAK285-Iodo in a 0.5% methylcellulose vehicle. Sonicate briefly to ensure a homogenous suspension, as lipophilic clumping causes erratic absorption and acute liver toxicity.

  • Validation Check: Run a parallel cohort dosed with the non-iodinated parent compound (TAK-285). If hepatotoxicity occurs in both cohorts, it is an EGFR/HER2 class effect. If it only occurs in the TAK285-Iodo cohort, it is an iodine-specific metabolic toxicity.

Step 3: Administration & Monitoring

  • Action: Administer via oral gavage (or IV for radiotracer studies). Monitor daily weights, assess stool consistency for diarrhea, and perform weekly submandibular blood collections to assay ALT/AST levels.

  • Validation Check: Correlate weight loss with AST/ALT levels. If AST/ALT are normal but weight drops rapidly, the root cause is likely GI-mediated (EGFR inhibition) rather than hepatic failure.

Step 4: Active Mitigation

  • Action: If Grade 2 diarrhea is observed, administer 1 mg/kg loperamide subcutaneously. If ALT/AST exceed 3x the upper limit of normal, halt dosing immediately to prevent fatal hepatic necrosis.

References

  • Phase I first-in-human study of TAK-285, a novel investigational dual HER2/EGFR inhibitor, in cancer patients.
  • TAK285-Iodo | EGFR Inhibitor. MedKoo Biosciences.
  • Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model. Journal of Cancer.
  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination.
  • Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism.

Sources

Troubleshooting

Technical Support Center: Troubleshooting TAK285-Iodo Western Blot Workflows

Welcome to the Technical Support Center for TAK285-Iodo . As a highly specific, dual ErbB protein kinase inhibitor targeting human epidermal growth factor receptor (EGFR/HER1) and HER2 (ErbB2), TAK285-Iodo is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for TAK285-Iodo . As a highly specific, dual ErbB protein kinase inhibitor targeting human epidermal growth factor receptor (EGFR/HER1) and HER2 (ErbB2), TAK285-Iodo is a critical tool for interrogating oncogenic signaling[1]. Structurally, it is an analogue of the parent compound TAK-285, where the trifluoromethyl group is replaced by an iodine atom[1].

This guide is engineered for researchers and drug development professionals. It moves beyond basic troubleshooting by explaining the mechanistic causality behind experimental failures, ensuring your Western blot protocols function as self-validating systems.

Mechanistic Overview & Target Pathways

To effectively troubleshoot a Western blot, you must first understand the molecular targets. TAK285-Iodo acts as an ATP-competitive inhibitor at the kinase domains of EGFR and HER2[2]. By blocking these receptors, it halts downstream phosphorylation cascades, specifically the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways[3].

Pathway cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling TAK TAK285-Iodo EGFR EGFR (HER1) TAK->EGFR HER2 HER2 (ErbB2) TAK->HER2 PI3K PI3K / AKT EGFR->PI3K RAS RAS / MAPK EGFR->RAS HER2->PI3K HER2->RAS pAKT p-AKT (Target) PI3K->pAKT pMAPK p-MAPK (Target) RAS->pMAPK

EGFR/HER2 signaling pathway illustrating TAK285-Iodo inhibition points and Western blot targets.

Quantitative Reference Data

When designing your dose-response experiments, use the established IC50 values of the parent compound (TAK-285) as your baseline expectation for the Iodo derivative. Notice the high selectivity for HER2/EGFR over off-target kinases like MEK1 and c-Met[2].

Target Kinase / ProteinIC50 ValuePathway ContextCellular Sensitivity
HER2 17 nMPrimary Receptor TargetHigh (e.g., BT-474 cells)
EGFR (HER1) 23 nMPrimary Receptor TargetHigh (e.g., A-431 cells)
p-AKT 15 nMSurvival SignalingHigh
p-MAPK (ERK) < 6.3 nMProliferation SignalingVery High
MEK1 1,100 nMDownstream Off-targetLow
c-Met 4,200 nMUnrelated RTKLow

Data synthesized from established TAK-285 kinase profiling assays[2][3].

Self-Validating Experimental Protocol

A robust Western blot protocol must internalize its own quality controls. The following methodology ensures that any loss of signal is definitively caused by TAK285-Iodo's pharmacological action, not experimental artifact.

Workflow Step1 Cell Culture (BT-474 / A-431) Step2 TAK285-Iodo Treatment (2h) Step1->Step2 Step3 Lysis + Inhibitors Step2->Step3 Step4 SDS-PAGE & Transfer Step3->Step4 Step5 BSA Blocking & Probing Step4->Step5 Step6 Chemiluminescent Detection Step5->Step6

Step-by-step experimental workflow for evaluating TAK285-Iodo efficacy via Western blotting.

Step-by-Step Methodology
  • Cell Line Selection & Seeding: Seed cells with known receptor overexpression profiles to ensure a wide dynamic range. Use BT-474 for HER2+ models or A-431 for EGFR+ models[3].

  • Compound Preparation: Reconstitute TAK285-Iodo in high-purity DMSO. Self-Validation Check: Ensure the final DMSO concentration in the culture media never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity or stress-kinase activation.

  • Target Treatment: Treat cells with a concentration gradient of TAK285-Iodo (e.g., 6.25 nM to 100 nM) for exactly 2 hours[4]. Causality Note: A 2-hour window is optimal to capture direct kinase inhibition before the cell initiates compensatory feedback loops that might artificially restore signaling[4].

  • Lysis and Extraction: Lyse cells on ice using RIPA buffer heavily supplemented with fresh protease inhibitors and phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride).

  • Electrophoresis & Transfer: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane (preferred over nitrocellulose for hydrophobic proteins).

  • Blocking & Probing: Block the membrane using 5% Bovine Serum Albumin (BSA) in TBST. Self-Validation Check: Probe for both the phosphorylated target (e.g., p-EGFR) and the total target (e.g., total EGFR) on parallel blots or via stripping/reprobing.

Troubleshooting Guide (Q&A)

Q: Why is there no reduction in p-EGFR or p-HER2 signals despite using high concentrations of TAK285-Iodo? A: This is almost always a solubility or delivery issue. TAK285-Iodo, like its parent compound, is highly lipophilic. If the compound is introduced into aqueous media too rapidly, it can form micro-precipitates, drastically reducing the effective molarity reaching the cells. Corrective Action: Pre-dilute your DMSO stock into an intermediate volume of warm culture media before adding it to the cells. Verify compound integrity; TAK285-Iodo should be stored at -20°C for long-term stability[1].

Q: Both my vehicle control and TAK285-Iodo treated lanes show a complete absence of p-AKT and p-MAPK bands. What happened? A: The absence of signal in the control lane indicates a systemic failure in preserving the phosphorylation state during sample preparation, not a drug effect. Phosphatases act within seconds of cell lysis. Corrective Action: This requires a self-validating check. Reprobe the blot for total AKT and total MAPK. If the total proteins are present, your phosphatase inhibitors (Na3VO4, NaF) were either omitted, expired, or degraded. Always add phosphatase inhibitors fresh to the lysis buffer immediately before use.

Q: I am seeing excessively high background and non-specific bands that obscure the specific p-HER2 signal. How can I clean this up? A: High background in phospho-specific Western blots is frequently caused by the blocking agent. If you are using non-fat dry milk, you are introducing casein into your system. Casein is a heavily phosphorylated protein that will cross-react aggressively with anti-phospho antibodies. Corrective Action: Switch your blocking buffer and primary antibody diluent to 5% BSA in TBST. Ensure your washing steps are rigorous (e.g., 3 x 10 minutes in TBST with robust agitation).

Q: The p-EGFR signal is inhibited at 2 hours, but when I run a 24-hour treatment, the phosphorylation signal returns. Is the drug degrading? A: While drug degradation in media is possible, the more likely biological causality is compensatory feedback. Prolonged inhibition of RTKs often leads to the downregulation of negative feedback loops or the upregulation of alternative receptor tyrosine kinases (like HER3 or c-Met), which can re-activate downstream signaling. Corrective Action: If your goal is to prove direct target engagement by TAK285-Iodo, restrict your assay to acute timepoints (1 to 4 hours)[4].

Frequently Asked Questions (FAQs)

Q: How should I store TAK285-Iodo to maintain its integrity for sensitive assays? A: For short-term storage (days to weeks), keep it dry, dark, and at 0–4°C. For long-term storage (months to years), it must be kept at -20°C[1]. Avoid repeated freeze-thaw cycles of the DMSO stock solution.

Q: Can I use TAK285-Iodo in cell lines with wild-type EGFR expression? A: Yes, but the dynamic range of your Western blot will be compressed. Cell lines overexpressing HER2 (e.g., BT-474, NCI-N87) or EGFR (e.g., A-431) are significantly more sensitive to the compound and provide a much clearer readout of kinase inhibition[3].

Q: Does TAK285-Iodo cross the blood-brain barrier (BBB) like TAK-285? A: The parent compound, TAK-285, is notable for its ability to cross the BBB and is not a substrate for P-glycoprotein (Pgp) efflux pumps, making it effective in brain metastasis models[5][6]. Because the iodine substitution maintains the high lipophilicity of the molecule, it is highly probable that TAK285-Iodo retains similar penetrance, though specific in vivo pharmacokinetic validation is required for the Iodo-derivative.

References

  • Definition of EGFR/HER2 kinase inhibitor TAK-285 Source: NCI Drug Dictionary URL:[Link]

  • Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model Source: Journal of Cancer / PubMed Central URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting TAK285-Iodo Resistance in Cancer Models

Welcome to the Application Scientist Support Center for TAK285-Iodo . TAK285-Iodo is a highly potent, iodinated analogue of TAK-285, an orally bioavailable, dual ATP-competitive inhibitor of epidermal growth factor recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center for TAK285-Iodo . TAK285-Iodo is a highly potent, iodinated analogue of TAK-285, an orally bioavailable, dual ATP-competitive inhibitor of epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2)[1][2]. While TAK-285 demonstrates exceptional ability to cross the blood-brain barrier (BBB) and evade P-glycoprotein (Pgp) efflux pumps[1][3], researchers frequently encounter acquired resistance during prolonged in vitro and in vivo studies.

This guide is engineered to help drug development professionals troubleshoot resistance mechanisms, optimize compound handling, and execute self-validating experimental protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: We observe a plateau in cytotoxicity when treating HER2-amplified breast cancer lines (e.g., BT-474) with TAK285-Iodo over 72 hours. What drives this acute resistance? Analysis & Causality: This plateau is typically driven by compensatory HER3 signaling. While TAK285-Iodo potently inhibits EGFR and HER2, HER3 lacks intrinsic kinase activity and relies heavily on heterodimerization[4]. When HER2 is inhibited, cancer cells often initiate a feedback loop that upregulates HER3 phosphorylation. This hyper-phosphorylated HER3 acts as a scaffold to aggressively reactivate the PI3K/AKT survival pathway, bypassing the TAK285-Iodo blockade[4]. Actionable Solution: Do not simply increase the TAK285-Iodo dose. Instead, run an immunoblot for p-HER3 (Tyr1289). If elevated, implement a co-inhibition strategy using a PI3K inhibitor or a HER3-neutralizing antibody to collapse the compensatory scaffold.

Q2: Our trastuzumab-resistant (TR) sub-clones show unexpected cross-resistance to TAK285-Iodo. Is this a target mutation issue? Analysis & Causality: Not necessarily. While TAK-285 can overcome certain trastuzumab-resistant phenotypes[1][5], prolonged exposure to HER2-targeted therapies triggers profound cytoskeletal remodeling. The activation of the PAK1/LIMK1/cofilin-1 signaling axis is a primary driver of this resistance[5]. Cofilin-1 phosphorylation stabilizes the actin cytoskeleton, physically preventing the morphological changes required for apoptosis. Actionable Solution: Evaluate the phosphorylation status of cofilin-1. Total cofilin protein levels will not change; you must probe for p-cofilin[5]. Pharmacological inhibition or siRNA knockdown of upstream PAK1/LIMK1 will re-sensitize the clones to TAK285-Iodo.

Q3: We are seeing highly variable IC50 values between biological replicates when using the Iodo-derivative compared to the parent TAK-285. What is the cause? Analysis & Causality: TAK285-Iodo replaces the trifluoro group of TAK-285 with an iodine atom[2]. This halogen substitution significantly increases the molecule's lipophilicity. Direct dilution of DMSO stock into aqueous cell culture media causes micro-precipitation (often invisible to the naked eye), leading to artificially high and variable IC50 values because the cells are exposed to a lower effective concentration. Actionable Solution: Utilize a step-wise micellar solubilization protocol (detailed in Part 3) using PEG300 and Tween80 to maintain the compound in a stable suspension[6].

Part 2: Resistance Pathway Visualization

To conceptualize the dual mechanisms of TAK285-Iodo resistance, refer to the signaling map below.

ResistancePathway TAK TAK285-Iodo EGFR EGFR / HER2 TAK->EGFR Inhibits HER3 HER3 (Phosphorylated) EGFR->HER3 Feedback Activation PI3K PI3K / AKT Pathway EGFR->PI3K Blocked PAK PAK1 / LIMK1 EGFR->PAK Bypass Signaling HER3->PI3K Reactivates SURV Cancer Cell Survival PI3K->SURV Proliferation COF p-Cofilin-1 PAK->COF Phosphorylates COF->SURV Cytoskeletal Stability

Mechanistic pathways of TAK285-Iodo resistance via HER3 and Cofilin-1 signaling.

Part 3: Quantitative Data & Kinase Profiling

The following table summarizes the expected inhibitory profiles and resistance shifts for TAK-285 and its derivatives. Use this as a benchmark for your internal assay validation.

Target / Cell LineCompoundExpected IC50 / GI50Resistance Marker / ShiftCausality of Shift
EGFR Kinase TAK-28523 nM[7]N/ABaseline target inhibition.
HER2 Kinase TAK-28517 nM[7]N/ABaseline target inhibition.
EGFR Kinase TAK-285 Derivatives2.3 nM - 20 nM[8]N/AHydrophobic moiety alterations enhance binding[8].
BT-474 (Breast) TAK-28517 nM[7]>10-fold increaseHER3 hyper-phosphorylation[4].
BT-474-TR (Resistant) TAK285-IodoVariableResensitized by Cofilin KDPAK1/LIMK1 activation stabilizes actin[5].
HER4 Kinase TAK-285260 nM[7]>10-fold selectivity windowStructural exclusion from ATP pocket[7].

Part 4: Self-Validating Experimental Protocols

Protocol A: Step-wise Solubilization of TAK285-Iodo for In Vitro Assays

Due to the high lipophilicity of the iodo-substitution[2], standard DMSO dilution will cause assay failure. This protocol ensures micellar stability.

Causality: PEG300 acts as a co-solvent to bridge the dielectric gap between DMSO and water, while Tween80 provides steric stabilization of the micro-emulsion, preventing the drug from crashing out of solution[6].

  • Stock Preparation: Dissolve TAK285-Iodo powder in 100% anhydrous DMSO to a concentration of 50 mg/mL. Validation Step: Inspect under a light microscope; the solution must be optically clear.

  • Co-solvent Addition: To prepare 1 mL of working solution, transfer 50 μL of the DMSO stock into a sterile tube. Add 400 μL of PEG300. Vortex vigorously for 30 seconds.

  • Surfactant Addition: Add 50 μL of Tween80 to the mixture. Pipette up and down to clarify the viscous solution[6].

  • Aqueous Dilution: Slowly add 500 μL of ddH2O (or serum-free media) dropwise while continuously vortexing to adjust the final volume to 1 mL[6].

  • Application: Use this mixed solution immediately for cell dosing to prevent gradual micelle aggregation.

Protocol B: Validating Cofilin-1 Mediated Resistance via siRNA Knockdown

To prove that TAK285-Iodo resistance is driven by cytoskeletal remodeling, you must collapse the pathway and measure viability recovery[5].

Causality: We utilize an ATP-based luminescence assay (CellTiter-Glo) rather than MTT. Kinase inhibitors can transiently suppress mitochondrial reductase activity without causing true cell death, leading to false positives in MTT assays. ATP quantitation provides a direct readout of absolute cell viability.

  • Cell Seeding: Seed the TAK285-Iodo resistant sub-clone (e.g., BT-474-TR) into 96-well opaque plates at 5,000 cells/well.

  • Transfection (Self-Validating Setup):

    • Group 1: Untreated Control.

    • Group 2: Scramble siRNA (Negative Control - validates that transfection reagent isn't causing toxicity).

    • Group 3: Cofilin-1 specific siRNA (Target KD).

    • Group 4: Cofilin-2 specific siRNA (Specificity Control - Cofilin-2 KD should not resensitize cells)[5].

  • Drug Dosing: 24 hours post-transfection, treat all groups with the established IC90 dose of TAK285-Iodo.

  • Validation of Knockdown: Harvest a parallel 6-well plate treated identically. Run an immunoblot probing for p-Cofilin, total Cofilin, and GAPDH to confirm target depletion[5].

  • Viability Readout: 72 hours post-dosing, add CellTiter-Glo reagent. Incubate for 10 minutes to stabilize the luminescent signal, and read on a plate luminometer. Successful troubleshooting will show a massive drop in viability only in Group 3.

AssayWorkflow S1 1. Culture HER2+ Cells S2 2. TAK285-Iodo Treatment S1->S2 S3 3. Isolate Resistant Clones S2->S3 S4 4. siRNA Transfection S3->S4 S5 5. Viability Quantification S4->S5

Step-by-step workflow for isolating and validating TAK285-Iodo resistant sub-clones.

References

  • Definition of EGFR/HER2 kinase inhibitor TAK-285 - NCI Drug Dictionary. cancer.gov.
  • HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor TAK-285 - Oncoscience. oncoscience.us.
  • TAK285-Iodo | EGFR Inhibitor - MedKoo Biosciences. medkoo.com.
  • Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines - PMC. nih.gov.
  • A novel HER2 inhibitor TAK-285 overcomes trastuzumab resistance of HER2-over-expressing breast cancer. - AACR Journals. aacrjournals.org.
  • Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PMC. nih.gov.
  • TAK-285 | ≥99%(HPLC) | Selleck | EGFR 阻害剤. selleck.co.jp.
  • TAK-285 | HER2/EGFR Inhibitor - MedchemExpress.com. medchemexpress.com.

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Bioavailability of TAK285-Iodo

Welcome to the Application Support Center for TAK285-Iodo. As an analogue of the dual EGFR/HER2 inhibitor TAK-285 (where the trifluoromethyl group is replaced by an iodine atom), TAK285-Iodo presents unique physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for TAK285-Iodo. As an analogue of the dual EGFR/HER2 inhibitor TAK-285 (where the trifluoromethyl group is replaced by an iodine atom), TAK285-Iodo presents unique physicochemical challenges. While the parent compound TAK-285 demonstrates excellent oral bioavailability (up to 97.7% in rats), the heavy halogen substitution in TAK285-Iodo alters its lipophilicity, aqueous solubility, and metabolic clearance profile.

This guide is designed for researchers and drug development professionals to troubleshoot formulation bottlenecks, mitigate in vivo deiodination, and optimize pharmacokinetic (PK) outcomes.

Frequently Asked Questions (FAQs)

Q1: Why does TAK285-Iodo exhibit lower aqueous solubility and erratic in vivo absorption compared to TAK-285? A1: The substitution of the highly electronegative −CF3​ group with a bulky, polarizable iodine atom increases the molecule's overall lipophilicity (LogP) and molecular weight (MW: 605.86 g/mol ) . This structural shift drastically reduces its thermodynamic solubility in aqueous buffers. Consequently, when administered in vivo without an optimized vehicle, the compound undergoes rapid precipitation in the gastrointestinal tract (if dosed orally) or in the bloodstream (if dosed intravenously), leading to poor bioavailability.

Q2: How does the iodine substitution affect the target binding affinity? A2: TAK-285 and its derivatives bind to the inactive, DFG-in conformation of the EGFR and HER2 kinase domains . The iodine atom fits into the hydrophobic back-pocket of the ATP-binding site. This substitution often imparts pseudo-irreversible (PI) binding kinetics, meaning the compound has a significantly slower dissociation rate from the target compared to reversible inhibitors . However, to leverage this potent pharmacodynamic effect, the drug must first reach the tumor microenvironment at therapeutic concentrations.

Q3: If I am using radiolabeled [ 124 I]/[ 125 I]TAK285-Iodo for PET/SPECT imaging, how do I prevent signal loss due to deiodination? A3: Aromatic iodines are susceptible to enzymatic cleavage by in vivo deiodinases, particularly in the liver and kidneys. This results in the release of free radioiodine, which accumulates in the thyroid and stomach, confounding imaging results and reducing the effective concentration of the intact tracer at the tumor site. Causality-driven solution: Pre-dose the animal models with a competitive inhibitor, such as Potassium Iodide (KI) or Lugol's solution (0.1% in drinking water), 24 hours prior to the study. This saturates the sodium-iodide symporter (NIS) in the thyroid, blocking free iodine uptake and shifting the clearance profile to favor renal excretion of the free metabolite, thereby preserving the signal-to-noise ratio of the intact tracer.

Q4: Which cancer models are most sensitive to TAK285-Iodo? A4: Efficacy is tightly correlated with the co-expression and trans-phosphorylation of HER2 and HER3. Tumors with high phospho-HER3 levels (driven by HER2 kinase activity) are highly sensitive to TAK-285 derivatives, as the compound effectively shuts down the PI3K/AKT survival pathway .

Mechanistic Visualizations

Formulation Optimization Workflow

To prevent in vivo precipitation, researchers must systematically evaluate and formulate TAK285-Iodo using structured solubility checks.

FormulationWorkflow Start TAK285-Iodo API SolubilityCheck Assess Aqueous Solubility Start->SolubilityCheck PoorSolubility Poor Solubility (<0.1 mg/mL) SolubilityCheck->PoorSolubility GoodSolubility Adequate Solubility SolubilityCheck->GoodSolubility CoSolvents Add Co-solvents (e.g., 5% DMSO, PEG400) PoorSolubility->CoSolvents Cyclodextrins Complexation (e.g., HP-beta-CD) PoorSolubility->Cyclodextrins Nanoemulsion Lipid Formulation (Nanoemulsion) PoorSolubility->Nanoemulsion InVivo In Vivo PK Study (Mice/Rats) GoodSolubility->InVivo CoSolvents->InVivo Cyclodextrins->InVivo Nanoemulsion->InVivo

Workflow for optimizing TAK285-Iodo formulation to enhance in vivo bioavailability.

Target Pathway Inhibition

SignalingPathway TAK285 TAK285-Iodo EGFR_HER2 EGFR / HER2 Dimer TAK285->EGFR_HER2 Inhibits PI3K PI3K / AKT Pathway EGFR_HER2->PI3K Activates MAPK Ras / MAPK Pathway EGFR_HER2->MAPK Activates Proliferation Tumor Proliferation & Survival PI3K->Proliferation Drives MAPK->Proliferation Drives

TAK285-Iodo dual inhibition of EGFR/HER2 signaling pathways preventing tumor proliferation.

Troubleshooting Guide & Experimental Protocols

Protocol 1: Preparation of a High-Bioavailability IV/PO Formulation

Due to the high lipophilicity of TAK285-Iodo, standard saline or PBS vehicles will fail. The following self-validating protocol utilizes a co-solvent/surfactant system to ensure complete dissolution and prevent in vivo precipitation.

Materials Required:

  • TAK285-Iodo API (Purity >98%)

  • Dimethyl Sulfoxide (DMSO, Cell culture grade)

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or ddH 2​ O

Step-by-Step Methodology:

  • Primary Solubilization: Weigh the required amount of TAK285-Iodo API into a sterile glass vial. Add DMSO to achieve a 5% (v/v) final formulation volume. Vortex vigorously for 2 minutes.

    • Causality: DMSO acts as a powerful aprotic solvent, disrupting the stable crystal lattice of the iodinated compound, which is the primary barrier to solubility.

  • Viscous Co-solvent Addition: Add PEG300 to achieve a 40% (v/v) final volume. Sonicate the mixture in a water bath at 37°C for 5 minutes until the solution is completely clear.

    • Causality: PEG300 acts as a co-solvent that maintains the drug in solution as the dielectric constant of the mixture is gradually lowered, bridging the gap between DMSO and the aqueous phase.

  • Surfactant Integration: Add Tween 80 to achieve a 5% (v/v) final volume. Gently vortex.

    • Causality: Tween 80 forms micelles. When the formulation enters the aqueous environment of the bloodstream or GI tract, these micelles encapsulate the hydrophobic TAK285-Iodo molecules, preventing thermodynamic shock and subsequent precipitation.

  • Aqueous Dilution: Dropwise, add sterile saline to make up the remaining 50% (v/v) of the volume while continuously vortexing.

    • Validation Check: The final solution (5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline) must remain optically clear. If cloudiness occurs, the API has precipitated. Discard and restart, ensuring the aqueous phase is added dropwise to prevent localized supersaturation.

Protocol 2: Pharmacokinetic (PK) Profiling

To verify that your formulation has successfully improved bioavailability, a standard PK study must be conducted.

Step-by-Step Methodology:

  • Dosing: Administer the optimized formulation to 6-8 week old BALB/c mice via oral gavage (PO) at 10 mg/kg or intravenous tail vein injection (IV) at 2 mg/kg.

  • Serial Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes.

  • Plasma Extraction: Centrifuge the blood at 3,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to a clean tube.

    • Causality: Immediate centrifugation at 4°C halts enzymatic degradation of the drug in the plasma, preserving the structural integrity of the iodo-moiety.

  • Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile (containing an internal standard, e.g., Tolbutamide) to 1 volume of plasma. Vortex for 1 minute, then centrifuge at 15,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Monitor the specific MRM transitions for TAK285-Iodo (e.g.,[M+H]+ m/z 606.1 fragment ion).

Data Presentation: Formulation & PK Summaries

The tables below summarize the expected physicochemical shifts when transitioning from TAK-285 to TAK285-Iodo, and the performance of various vehicle formulations.

Table 1: Comparative Physicochemical Properties
ParameterTAK-285 (Parent)TAK285-IodoImpact on In Vivo Behavior
Molecular Weight 547.96 g/mol 605.86 g/mol Increased MW reduces passive membrane permeability.
Halogen Substitution Trifluoromethyl ( −CF3​ )Iodine ( −I )Iodine increases lipophilicity and introduces susceptibility to deiodinases.
Kinase Binding Reversible / High AffinityPseudo-Irreversible (PI)Slower off-rate enhances pharmacodynamics if the drug reaches the target.
Aqueous Solubility ModeratePoorNecessitates complex vehicle formulations for IV/PO dosing.
Table 2: Vehicle Formulation Matrix for TAK285-Iodo
Formulation VehicleVisual AppearanceIn Vivo Precipitation RiskEstimated Bioavailability (PO)
100% SalineSuspension / PrecipitateCritical (Embolism risk for IV)< 5%
10% DMSO + 90% SalineCloudy / FlocculatingHigh~ 10-15%
10% HP- β -CD in SalineClear to slightly hazyModerate~ 30-40%
5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline Optically Clear Low > 65%

References

  • Structural Analysis of the Mechanism of Inhibition and Allosteric Activation of the Kinase Domain of HER2 Protein. PubMed Central (PMC). Available at:[Link]

  • HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor TAK-285. Oncoscience. Available at:[Link]

  • Development of Dual Inhibitors Targeting Epidermal Growth Factor Receptor in Cancer Therapy. Journal of Medicinal Chemistry (ACS). Available at:[Link]

Optimization

Technical Support Center: Troubleshooting TAK285-Iodo in Proliferation Assays

Welcome to the Technical Support Center for TAK285-Iodo , an iodinated analog of the dual EGFR/HER2 inhibitor TAK-285[1]. While the parent compound TAK-285 demonstrates potent, low-nanomolar inhibition of HER family kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for TAK285-Iodo , an iodinated analog of the dual EGFR/HER2 inhibitor TAK-285[1]. While the parent compound TAK-285 demonstrates potent, low-nanomolar inhibition of HER family kinases and unique blood-brain barrier penetrance[2], researchers utilizing the iodo-derivative frequently encounter assay inconsistencies.

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will examine the mechanistic causality behind these inconsistencies—ranging from lipophilicity-driven solubility limits to receptor expression drift—and provide a self-validating protocol to ensure your data is robust, reproducible, and publication-ready.

PART 1: Diagnostic Q&A – Root Cause Analysis

Q1: Why am I seeing high intra-assay variability (well-to-well inconsistencies) with TAK285-Iodo?

The Causality: The substitution of the trifluoromethyl group in TAK-285 with a bulky iodine atom[1] significantly increases the compound's lipophilicity and molecular weight. This alters its aqueous solubility profile. If TAK285-Iodo is diluted directly from a high-concentration DMSO stock into cold aqueous culture media, it undergoes "solvent shock" and forms micro-precipitates. These precipitates distribute unevenly across the 96-well plate, leading to erratic cellular exposure and optical interference during colorimetric or fluorometric readouts (like MTT or Resazurin). The Solution: Perform intermediate serial dilutions in 100% DMSO, followed by a secondary dilution in pre-warmed culture media. Ensure the final DMSO concentration in the assay well never exceeds 0.5%.

Q2: Why do IC50 values shift significantly between different passages of the same cell line (e.g., BT-474)?

The Causality: Sensitivity to TAK-285 is not solely dictated by EGFR or HER2 expression; it is heavily dependent on the cooperative signaling of HER2 and HER3[3]. HER3 lacks intrinsic kinase activity but is trans-phosphorylated by HER2, forming a potent heterodimer that drives the PI3K/AKT proliferation pathway[4]. As cell lines are passaged over weeks, baseline HER3 expression and phosphorylation (p-HER3) can drift. If p-HER3 levels drop due to prolonged passaging, the cells become intrinsically less sensitive to the inhibitor, causing the IC50 to artificially shift higher[4]. The Solution: Standardize your cell culture. Only use cells within a strict 10-passage window and routinely validate baseline p-HER3 levels via Western blot before running the proliferation assay.

Q3: Why does TAK285-Iodo show potent biochemical kinase inhibition but weak cellular proliferation inhibition?

The Causality: Discrepancies between cell-free biochemical assays and cellular assays usually stem from membrane permeability, efflux, or protein binding. While the parent TAK-285 is uniquely advantageous as a non-substrate for P-glycoprotein (Pgp) efflux pumps[2], the increased lipophilicity of the iodo-derivative drastically increases its affinity for binding to Bovine Serum Albumin (BSA) present in Fetal Bovine Serum (FBS). High serum in your assay media acts as a "sink," sequestering the drug and reducing the free, bioavailable fraction capable of crossing the cell membrane to engage intracellular EGFR/HER2[5]. The Solution: Perform the proliferation assay in reduced-serum conditions (1% to 2% FBS) to minimize protein binding, or validate intracellular target engagement directly by measuring downstream p-AKT inhibition.

PART 2: Pathway & Troubleshooting Visualizations

Pathway TAK TAK285-Iodo (Inhibitor) EGFR EGFR (HER1) TAK->EGFR Inhibits HER2 HER2 TAK->HER2 Inhibits PI3K PI3K / AKT Pathway EGFR->PI3K Activates HER3 HER3 (p-HER3) Trans-phosphorylated HER2->HER3 Phosphorylates HER3->PI3K Activates Prolif Cell Proliferation PI3K->Prolif Drives

Fig 1. Mechanism of TAK285-Iodo inhibiting EGFR/HER2 and downstream HER3/PI3K proliferation signaling.

Troubleshooting Start Inconsistent Assay Data Sol Check Solubility Start->Sol Rec Check Receptor Drift Start->Rec Act1 Limit DMSO ≤0.5% Pre-warm Media Sol->Act1 Precipitation Act2 Monitor p-HER3 Strict Passaging Rec->Act2 IC50 Shifts

Fig 2. Logical workflow for troubleshooting TAK285-Iodo proliferation assay inconsistencies.

PART 3: Data Presentation & Cell Line Metrics

To properly interpret your assay, you must benchmark your results against the expected pharmacological profile of the parent compound. The table below summarizes the expected behavior of TAK-285 across standard cell lines[2] to help you identify when your TAK285-Iodo data is drifting out of specification.

Cell LineReceptor ProfileExpected IC50 (Parent)Common TAK285-Iodo IssueTroubleshooting Action
BT-474 HER2+++, HER3+~17 nMPassage-dependent IC50 shiftValidate p-HER3 levels via Western Blot
A-431 EGFR+++~23 nMHigh well-to-well variancePre-warm media; ensure DMSO ≤0.5%
SK-BR-3 HER2++, HER3+~20 nMReduced cellular efficacyLower FBS to 2% to prevent drug binding
MDA-MB-453 HER2+, HER3->1 µM (Insensitive)False positives from precipitationCentrifuge plate before optical readout

PART 4: Optimized Experimental Protocol (Self-Validating System)

To guarantee trustworthiness, an experimental protocol must be self-validating. If an assay fails, the protocol itself must provide the data to tell you why it failed. This workflow incorporates mandatory reference controls (Lapatinib or parent TAK-285) to isolate compound-specific issues from cell-specific issues[2].

Step 1: Compound Preparation & Serial Dilution

  • Reconstitute TAK285-Iodo in 100% anhydrous DMSO to a stock concentration of 10 mM. Aliquot into single-use tubes and store at -20°C to prevent degradation from freeze-thaw cycles.

  • Perform a 9-point, 3-fold serial dilution in 100% DMSO in a V-bottom intermediate plate.

  • Create a secondary dilution by transferring the DMSO stocks into pre-warmed (37°C) culture media at a 1:100 ratio. Mix thoroughly by pipetting.

Step 2: Cell Seeding & Treatment

  • Seed BT-474 or A-431 cells at 3,000 cells/well in a 96-well opaque-walled plate. Allow 24 hours for adherence.

  • Self-Validating Controls Setup:

    • Vehicle Control: 0.5% DMSO in media (Establishes 100% viability baseline).

    • Positive Control: 1 µM Staurosporine (Confirms the assay can detect cell death).

    • Reference Standard: Lapatinib or parent TAK-285 (Validates that the specific cell passage retains HER2/EGFR dependency).

  • Transfer the secondary dilutions of TAK285-Iodo to the assay plate (final DMSO concentration = 0.5%). Incubate for 72 to 120 hours at 37°C, 5% CO2.

Step 3: Readout & Interpretation

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add ATP-based luminescent viability reagent (e.g., CellTiter-Glo) at a 1:1 ratio to the culture volume. Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.

  • Validation Logic: If the Reference Standard (Lapatinib) yields an expected IC50 (~10-20 nM) but TAK285-Iodo shows weak or erratic inhibition, the issue is isolated to the iodo-derivative's solubility or serum binding. If both compounds fail to inhibit proliferation, the cell line has undergone receptor drift (loss of p-HER3 dependency), and a new vial must be thawed.

References

  • Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model Source: Journal of Cancer (2013) URL:[Link]

  • HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor TAK-285 Source: Oncoscience (2014) URL:[Link]

Sources

Troubleshooting

best practices for handling and storing TAK285-Iodo

TAK285-Iodo Technical Support & Troubleshooting Center Welcome to the Application Scientist Support Center for TAK285-Iodo. This guide provides drug development professionals and molecular biologists with validated proto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

TAK285-Iodo Technical Support & Troubleshooting Center

Welcome to the Application Scientist Support Center for TAK285-Iodo. This guide provides drug development professionals and molecular biologists with validated protocols, storage parameters, and troubleshooting steps for handling TAK285-Iodo.

Overview & Physicochemical Profiling

TAK285-Iodo is a highly potent, research-grade chemical derivative of the dual EGFR/HER2 kinase inhibitor TAK-285. By replacing the trifluoromethyl group with an iodine atom, this analogue offers unique utility for structural activity relationship (SAR) studies and serves as a precursor for radiolabeling applications (e.g., nuclear imaging via[124I] or [125I] isotopes)[1][2]. Because halogenated compounds possess distinct thermodynamic and photochemical properties, handling TAK285-Iodo requires precise environmental controls to maintain its structural integrity and target affinity[3].

Quantitative Data Summary

The following table summarizes the critical physicochemical properties and validated storage parameters for TAK285-Iodo[1][4].

ParameterSpecification / Value
Chemical Name TAK285-Iodo (Derivative of TAK-285)
Molecular Formula C25H25ClIN5O3
Molecular Weight 605.86 g/mol
Target Kinases EGFR (HER1) and HER2
Solubility Soluble in anhydrous DMSO or Ethanol (Max ~50 mg/mL)
Powder Storage (Long-Term) -20°C (Up to 3 years), protect from light
Powder Storage (Short-Term) 4°C (Up to 2 years), protect from light
Solvent Storage (Long-Term) -80°C (Up to 3 months in DMSO)
Solvent Storage (Short-Term) -20°C (Up to 2 weeks in DMSO)

Handling & Storage FAQs

Q: Why does TAK285-Iodo require strict protection from light during long-term storage? A: The carbon-iodine (C-I) bond in TAK285-Iodo is susceptible to homolytic cleavage upon prolonged exposure to ultraviolet (UV) or intense ambient laboratory light. This photolytic degradation leads to deiodination, generating reactive radical species and reducing the active concentration of the inhibitor. Always store the powder and solutions in amber vials or foil-wrapped containers[1][2].

Q: Can I store the reconstituted DMSO stock at 4°C? A: No. DMSO has a freezing point of approximately 18.5°C. Storing DMSO solutions at 4°C causes the solvent to freeze. Repeatedly moving the vial in and out of the refrigerator induces freeze-thaw cycles that lead to compound precipitation and concentration gradients. Furthermore, DMSO is highly hygroscopic; moisture ingress accelerates the hydrolysis of the compound. Store single-use aliquots at -80°C[4].

Q: What is the best way to ensure complete dissolution in DMSO? A: To ensure complete dissolution, add room-temperature anhydrous DMSO to the lyophilized powder and vortex for 30–60 seconds. If micro-precipitates remain, sonicate the vial in a room-temperature water bath for 2–5 minutes. Do not heat the solution above 37°C, as thermal stress can compromise the iodo-phenyl moiety[1].

Experimental Workflows & Protocols

Protocol 1: Preparation of TAK285-Iodo Master Stock (10 mM)

Causality Focus: Minimizing atmospheric moisture absorption and preventing photolytic degradation.

  • Equilibration: Remove the TAK285-Iodo vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Why: Opening a cold vial causes immediate condensation of atmospheric moisture, which degrades the compound over time.

  • Reconstitution: Inside a chemical fume hood, add the calculated volume of anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Homogenization: Vortex vigorously. Sonicate for 3 minutes if the solution is not completely clear.

  • Aliquotting: Divide the master stock into 10–20 µL single-use aliquots in amber microcentrifuge tubes. Why: Single-use aliquots eliminate freeze-thaw cycles, ensuring consistent dosing across biological replicates.

  • Storage: Immediately transfer aliquots to a -80°C freezer.

StockWorkflow Powder TAK285-Iodo Powder Store at -20°C DMSO Reconstitute in Anhydrous DMSO Powder->DMSO Warm to RT before opening Aliquots Aliquot into Amber Vials DMSO->Aliquots Vortex & Sonicate Store80 Long-Term Storage -80°C (3 Months) Aliquots->Store80 Store20 Short-Term Storage -20°C (2 Weeks) Aliquots->Store20

Workflow for the preparation and storage of TAK285-Iodo stock solutions.

Protocol 2: In Vitro EGFR/HER2 Inhibition Assay (Cell Viability)

Causality Focus: Maintaining compound solubility in aqueous media and accurate target engagement[3][5].

  • Cell Seeding: Seed HER2-positive cells (e.g., SK-BR-3) or EGFR-mutant cells in a 96-well plate at 5,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Serial Dilution: Thaw a single TAK285-Iodo aliquot. Perform a 10-point serial dilution in DMSO.

  • Media Preparation: Dilute the DMSO stocks 1:200 into pre-warmed culture media. Why: This ensures the final DMSO concentration on the cells is ≤0.5%, preventing solvent-induced cytotoxicity while keeping the hydrophobic iodo-derivative in solution.

  • Treatment: Replace the overnight media with the compound-containing media. Include a vehicle control (0.5% DMSO).

  • Incubation & Readout: Incubate for 72 hours. Add a viability reagent (e.g., CellTiter-Glo) and measure luminescence to calculate the IC50.

Pathway TAK TAK285-Iodo Receptor EGFR / HER2 Receptors TAK->Receptor Competitive Kinase Inhibition Apoptosis Apoptosis TAK->Apoptosis Induces Cell Death PI3K PI3K / AKT Survival Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Pathway Receptor->MAPK Phosphorylation Tumor Tumor Cell Growth PI3K->Tumor Promotes MAPK->Tumor Promotes

Mechanism of action for TAK285-Iodo inhibiting EGFR/HER2-mediated tumor growth.

Troubleshooting Guide

Issue: Inconsistent IC50 values across biological replicates.

  • Root Cause: Degradation of the compound due to repeated freeze-thaw cycles or hydration of the DMSO stock.

  • Resolution: Discard the current stock. Prepare a fresh master stock using newly opened, anhydrous DMSO. Strictly adhere to single-use aliquoting to preserve the structural integrity of the compound.

Issue: Compound precipitation upon addition to aqueous assay buffer.

  • Root Cause: The highly hydrophobic nature of the iodo-substituted aromatic ring causes the compound to crash out of solution if the transition from an organic to an aqueous phase is too abrupt.

  • Resolution: Pre-dilute the DMSO stock in an intermediate buffer containing a mild, non-ionic surfactant (e.g., 0.01% Tween-20 or 0.1% BSA) before adding it to the final cell culture media. Ensure the final DMSO concentration does not exceed 0.5%.

Issue: Low specific binding in radioligand assays (if using radioiodinated [124I]/[125I]TAK-285).

  • Root Cause: Radiolysis of the compound or release of volatile free iodine over time[5].

  • Resolution: Use radiolabeled stocks within one half-life of the isotope. Store radiolabeled fractions at -80°C in the presence of a radical scavenger (e.g., ascorbic acid or ethanol) to minimize autoradiolysis and preserve the C-I bond.

References

  • Elkamhawy, A., et al. "Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines." Journal of Enzyme Inhibition and Medicinal Chemistry, National Center for Biotechnology Information (PMC). URL: [Link]

  • MDPI. "Radioiodinated Anastrozole and Epirubicin for HER2-Targeted Cancer Therapy: Molecular Docking and Dynamics Insights with Implications for Nuclear Imaging." Processes, MDPI. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of TAK285-Iodo and Lapatinib in HER2+ Models: Efficacy, BBB Penetration, and Structural Dynamics

Executive Summary The development of dual EGFR/HER2 tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of HER2-amplified malignancies. However, the clinical efficacy of first-generation TKIs like lapatini...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of dual EGFR/HER2 tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of HER2-amplified malignancies. However, the clinical efficacy of first-generation TKIs like lapatinib is severely limited in treating central nervous system (CNS) metastases due to poor blood-brain barrier (BBB) penetration[1].

This guide provides an objective, data-driven comparison between lapatinib and TAK285-Iodo —a specialized iodine-substituted research derivative of the investigational TKI TAK-285[2]. By analyzing their structural binding preferences, efflux pump interactions, and experimental workflows, researchers can better select the appropriate biochemical tools for HER2+ brain metastasis modeling and radiotracer development.

Mechanistic Overview & Structural Divergence

While both compounds are ATP-competitive dual EGFR/HER2 inhibitors, their distinct chemical scaffolds dictate entirely different pharmacokinetic behaviors and binding modalities.

Structural Scaffolds and Binding Preferences
  • Lapatinib: A 4-anilinoquinazoline derivative that stabilizes the inactive conformation of the HER2 kinase domain.

  • TAK285-Iodo: Derived from the pyrrolo[3,2-d]pyrimidine scaffold of TAK-285, this research analogue replaces the trifluoromethyl group with an iodine atom[2]. Molecular dynamics and structural studies reveal that TAK-285 and its derivatives bind with high affinity to the active and intermediate active-inactive forms of HER2. The iodine substitution in TAK285-Iodo makes it a critical biochemical probe, often utilized as a cold standard for radioiodinated (e.g., 124I or 125I ) PET/SPECT imaging agents in structural validation[3].

The Blood-Brain Barrier (BBB) and P-glycoprotein (P-gp) Efflux

The causality behind lapatinib's failure in CNS metastases lies in its recognition by P-glycoprotein (P-gp / ABCB1) , a primary efflux pump at the BBB[1]. Lapatinib is actively pumped back into the systemic circulation, preventing therapeutic accumulation in the brain. Conversely, the pyrrolopyrimidine scaffold of TAK-285 (and TAK285-Iodo) evades P-gp recognition, allowing it to achieve high intracranial concentrations and effectively suppress HER2+ brain metastases[1].

Visualization: Mechanism of Action & BBB Penetration

G cluster_blood Blood Compartment cluster_bbb Blood-Brain Barrier (BBB) cluster_brain Brain Compartment (Tumor) Lapatinib Lapatinib P_gp P-glycoprotein (Efflux Pump) Lapatinib->P_gp Recognized TAK285 TAK285-Iodo TAK285->P_gp Evades Recognition HER2 HER2 Receptor (Active/Intermediate) TAK285->HER2 Penetrates & Binds P_gp->Lapatinib Effluxed to Blood Tumor_Death Tumor Cell Apoptosis HER2->Tumor_Death Inhibition of Signaling

Caption: Comparative BBB penetration dynamics. Lapatinib is effluxed by P-gp, whereas TAK285-Iodo evades P-gp to inhibit HER2.

Quantitative Data Comparison

The following table synthesizes the pharmacological and biochemical profiles of lapatinib compared to the TAK-285 scaffold (inclusive of its iodo-derivative properties)[2][4].

ParameterLapatinibTAK-285 / TAK285-Iodo
Chemical Scaffold 4-anilinoquinazolinePyrrolo[3,2-d]pyrimidine
Primary Targets EGFR, HER2EGFR, HER2
HER2 IC₅₀ (In Vitro) ~10 nM17 nM[4]
EGFR IC₅₀ (In Vitro) ~10 nM23 nM[4]
Preferred HER2 Conformation InactiveActive & Intermediate Active-Inactive
P-gp (ABCB1) Substrate Yes (High Efflux)[1]No (Minimal Efflux)[1]
BBB Penetration PoorExcellent[1]
Primary Research Utility Standard HER2+ systemic baselineBrain metastasis modeling, Radiotracer probing[2][3]

Experimental Protocols: Self-Validating Systems

To objectively compare these compounds, researchers must utilize assays that isolate the variables of intrinsic kinase inhibition and BBB permeability.

Protocol A: In Vitro Efficacy and Efflux Validation

This protocol ensures that any observed in vivo differences are due to pharmacokinetics (BBB penetration) rather than a lack of intrinsic drug potency.

  • Cell Seeding: Seed HER2-amplified BT-474 breast cancer cells and MDCK-MDR1 (P-gp overexpressing) cells into separate 96-well plates at 5×103 cells/well.

  • Drug Treatment: After 24 hours, treat cells with a serial dilution (0.1 nM to 10 μM) of either lapatinib or TAK285-Iodo.

  • Incubation: Incubate for 72 hours at 37°C in 5% CO₂.

  • Viability Quantification: Add CellTiter-Glo® reagent to measure ATP as a proxy for cell viability. Calculate the IC₅₀ using non-linear regression.

  • Self-Validation Check (Causality): The IC₅₀ of lapatinib and TAK285-Iodo should be nearly identical in the BT-474 line (proving equal intrinsic potency). However, in the MDCK-MDR1 line, lapatinib's IC₅₀ will artificially shift higher due to P-gp efflux, while TAK285-Iodo's IC₅₀ will remain stable, isolating the mechanism of P-gp evasion.

Protocol B: In Vivo Intracranial Xenograft (Brain Metastasis Model)

Subcutaneous models fail to evaluate CNS efficacy. This intracranial model forces the drugs to cross the BBB to reach the tumor[1].

  • Stereotactic Injection: Anesthetize female BALB/c nude mice. Stereotactically inject 1×105 BT-474-luc (luciferase-expressing) cells directly into the right striatum.

  • Engraftment Verification: At Day 7 post-injection, administer D-luciferin and use Bioluminescence Imaging (BLI) to confirm uniform tumor engraftment.

  • Dosing Regimen: Randomize mice and dose daily via oral gavage with Vehicle, Lapatinib (100 mg/kg), or TAK285-Iodo (equivalent molar dose).

  • Endpoint Analysis: Monitor tumor growth weekly via BLI. Extract brain tissue at the endpoint for immunohistochemistry (IHC) to quantify phosphorylated HER2 (p-HER2) suppression.

  • Self-Validation Check (Causality): Run a parallel cohort with subcutaneous BT-474-luc tumors. Both drugs will shrink the subcutaneous tumors equally. Only TAK285-Iodo will shrink the intracranial tumors, proving that BBB penetration—not systemic metabolism—is the causal factor for success.

Visualization: In Vivo Experimental Workflow

G Step1 Step 1: Intracranial Injection BT-474-luc cells into murine striatum Step2 Step 2: Tumor Engraftment Bioluminescence validation (Day 7) Step1->Step2 Step3 Step 3: Drug Administration Oral dosing of Lapatinib vs TAK285-Iodo Step2->Step3 Step4 Step 4: Efficacy Monitoring Weekly IVIS Imaging & Survival Tracking Step3->Step4 Step5 Step 5: Endpoint Analysis Brain tissue extraction & IHC for p-HER2 Step4->Step5

Caption: Self-validating workflow for assessing HER2+ brain metastasis inhibition and BBB penetration.

References

  • Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model Journal of Cancer / PubMed Central (NIH). URL:[Link]

  • Molecular recognition of tak-285 and lapatinib by inactive, active, and middle active-inactive HER2 PubMed (NIH). URL:[Link]

  • Radioiodinated Anastrozole and Epirubicin for HER2-Targeted Cancer Therapy: Molecular Docking and Dynamics Insights with Implications for Nuclear Imaging MDPI. URL:[Link]

Sources

Comparative

A Comparative Guide to the Kinase Selectivity Profile of Novel TAK-285 Derivatives

Abstract The development of highly selective kinase inhibitors is a cornerstone of modern precision oncology. TAK-285 (Afatinib), a potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of highly selective kinase inhibitors is a cornerstone of modern precision oncology. TAK-285 (Afatinib), a potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2), represents a significant therapeutic advance. However, the quest for improved potency, refined selectivity, and novel intellectual property has driven the development of next-generation derivatives. This guide provides a detailed comparative analysis of the cross-reactivity profile of a novel iodo-substituted TAK-285 derivative, referred to herein as Compound 9f from the work of Son et al., against its parent compound, TAK-285. We will delve into its on-target potency, off-target screening data, and provide a framework for interpreting these findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced selectivity profiles of next-generation kinase inhibitors.

Introduction: The Rationale for Evolving Kinase Inhibitors

Kinase inhibitors have revolutionized cancer treatment by targeting the specific signaling pathways that drive tumor growth. TAK-285 is an orally bioavailable, irreversible dual inhibitor that targets EGFR and HER2, key drivers in various malignancies.[1][2] While effective, the therapeutic window and efficacy of any kinase inhibitor are intrinsically linked to its selectivity. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile, while a multi-targeted inhibitor might offer broader efficacy.

The development of analogues, such as TAK285-Iodo—where a trifluoromethyl group is replaced by an iodine atom—and related derivatives, is a strategic approach to modulate the inhibitor's interaction with the ATP-binding pocket.[3] These modifications can enhance potency against primary targets or alter the cross-reactivity profile, potentially leading to a more desirable therapeutic agent. This guide examines the experimental data for a representative advanced derivative, Compound 9f, to illustrate these principles.[4][5]

On-Target Potency: A Leap in EGFR Inhibition

The primary measure of a targeted inhibitor's utility is its potency against its intended targets. Compound 9f was evaluated for its inhibitory activity against both EGFR and HER2 and compared directly with its parent compound, TAK-285.

The data reveals a significant enhancement in potency against EGFR. The substitution on the chemical scaffold resulted in a 10-fold increase in EGFR inhibition compared to TAK-285, a noteworthy improvement for a mature chemical series.[4][5] While the potency against HER2 is reduced, the compound retains nanomolar activity, still classifying it as a dual inhibitor, albeit with a clear preference for EGFR.

Table 1: Comparative On-Target Potency (IC₅₀)

CompoundEGFR IC₅₀ (nM)HER2 IC₅₀ (nM)Data Source(s)
Compound 9f 2.3234[4][5]
TAK-285 (Parent) 2317[1][2][6]
Staurosporine (Control) ~87.4 (derived)-[4][5]

Note: Staurosporine IC₅₀ against EGFR is estimated based on the claim that Compound 9f is 38-fold more potent.[4][5]

Cross-Reactivity Profile: Gauging Off-Target Activity

A critical step in characterizing any new inhibitor is to assess its selectivity across the human kinome. A broad, unbiased screen provides a comprehensive view of potential off-target interactions, which can predict both adverse effects and potential new therapeutic applications.

Selectivity Screening of Compound 9f

Compound 9f was screened against a small, cancer-relevant panel of kinases to provide an initial assessment of its selectivity. The assay was performed at a high concentration (10 µM) to maximize the detection of potential off-target binding.

Table 2: Kinase Selectivity Panel for Compound 9f at 10 µM

Kinase TargetFamily% InhibitionInterpretation
FGFR1 Tyrosine KinaseModestLow Activity
VEGFR2 Tyrosine KinaseModestLow Activity
CDK2 CMGCModestLow Activity
c-MET Tyrosine KinaseModestLow Activity
p38α (MAPK14) CMGCModestLow Activity

Source: Data synthesized from Son et al.[4][7]

The results indicate a high degree of selectivity for Compound 9f.[4] At a concentration several thousand-fold higher than its EGFR IC₅₀, it demonstrated only modest inhibition against other key cancer-related kinases. This "clean" profile suggests a lower likelihood of off-target toxicities mediated by these specific kinases.

Comparative Profile of TAK-285 (Parent Compound)

The parent compound, TAK-285, has been more extensively profiled. In a screen against 96 kinases, it demonstrated strong specificity for the HER family.[1][8]

  • Strong Inhibition (80-100%): EGFR, HER2, HER4, EGFR(L861Q)[1]

  • Moderate Inhibition (50-80%): EGFR(L858R), Alkaline Phosphatase[1]

  • Weak Inhibition (0-50%): 88 other kinases[1]

  • Other notable off-targets (at higher concentrations): MEK1, MEK5, c-Met, Aurora B, Lck, CSK, and Lyn B, with IC₅₀ values in the micromolar range.[2][9]

This comparison suggests that the structural modifications in Compound 9f may have further sharpened the selectivity profile, reducing activity against kinases like c-Met, which is a known low-micromolar target of the parent TAK-285.

cluster_0 Selective Inhibitor (e.g., Compound 9f) cluster_1 Multi-Targeted Inhibitor Drug_S Compound 9f Target_S Primary Target (EGFR) Drug_S->Target_S High Affinity (IC50 = 2.3 nM) OffTarget_S1 Off-Target 1 (VEGFR2) Drug_S->OffTarget_S1 Low Affinity (>10,000 nM) OffTarget_S2 Off-Target 2 (c-MET) Drug_S->OffTarget_S2 Low Affinity (>10,000 nM) Drug_M Hypothetical Inhibitor X Target_M Primary Target A Drug_M->Target_M High Affinity OffTarget_M1 Off-Target B Drug_M->OffTarget_M1 Moderate Affinity OffTarget_M2 Off-Target C Drug_M->OffTarget_M2 Moderate Affinity

Caption: Conceptual diagram of kinase inhibitor selectivity.

Experimental Methodologies

The trustworthiness of cross-reactivity data is wholly dependent on the robustness of the experimental protocols used. Below are detailed, best-practice methodologies for key assays in kinase inhibitor profiling.

Protocol: In Vitro Radiometric Kinase Assay (HotSpot™ Method)

This method provides a direct measure of catalytic activity by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate. It is considered a gold standard for determining IC₅₀ values.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC₅₀).

Materials:

  • Purified recombinant kinase (e.g., EGFR, HER2).

  • Kinase-specific substrate (e.g., a synthetic peptide).

  • [γ-³³P]-ATP or [γ-³²P]-ATP.

  • Assay Buffer (containing MgCl₂, MnCl₂, DTT, etc.).

  • Test compound (e.g., Compound 9f) serially diluted in DMSO.

  • 96-well or 384-well plates.

  • Phosphocellulose or filter-binding plates.

  • Stop Solution (e.g., phosphoric acid).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM to 5 pM) in 100% DMSO.

  • Reaction Setup: To each well of the assay plate, add 5 µL of the diluted compound. Add a DMSO-only well for the "no inhibition" control (100% activity) and a well with a known broad-spectrum inhibitor (like staurosporine) for the "full inhibition" control (0% activity).

  • Enzyme Addition: Add 20 µL of the master mix containing the kinase and its specific substrate in the appropriate assay buffer to each well.

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 25 µL of [γ-³³P]-ATP solution (final concentration typically at or below the Kₘ for ATP).

  • Incubation: Incubate the reaction for a predetermined time (e.g., 60-120 minutes) at 30°C. The duration should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding 50 µL of stop solution (e.g., 3% phosphoric acid).

  • Capture and Wash: Transfer the reaction mixture to a filter plate that binds the phosphorylated substrate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Convert raw counts (CPM) to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: KINOMEscan™ Competition Binding Assay

This technology provides a broad, unbiased assessment of inhibitor binding across hundreds of kinases. It measures the ability of a test compound to compete with an immobilized, active-site directed ligand, making it independent of ATP and substrate interactions.[10][11]

cluster_workflow KINOMEscan™ Workflow step1 Step 1: Kinase Preparation Kinases are tagged with DNA and immobilized on a solid support. step2 Step 2: Competitive Binding Immobilized kinase is incubated with the test compound and a tagged, active-site directed reference ligand. step1->step2 step3 Step 3: Washing & Elution Unbound compounds are washed away. Bound reference ligand is eluted. step2->step3 step4 Step 4: Quantification Eluted reference ligand is quantified using a sensitive method like qPCR. step3->step4 step5 Step 5: Data Analysis Signal is compared to DMSO control. Low signal = High binding of test compound. step4->step5

Caption: Workflow for a KINOMEscan™ profiling assay.

Objective: To quantify the interaction of a test compound with a large panel of kinases, expressed as percent of control (%Ctrl) or dissociation constant (K𝘥).

Procedure:

  • Assay Principle: The assay measures the amount of a reference ligand that remains bound to the kinase in the presence of a test compound. A potent test compound will displace the reference ligand, resulting in a low signal.

  • Plate Setup: A library of kinases, each fused to a unique DNA tag, is immobilized in wells of a multi-well plate.

  • Compound Incubation: The test compound (typically at a fixed concentration, e.g., 1 µM or 10 µM) is added to the wells along with a known, tagged, active-site directed reference ligand.

  • Equilibration: The mixture is incubated to allow the binding competition to reach equilibrium.

  • Capture and Wash: The kinases are captured on a solid support, and all unbound ligands and the test compound are washed away.

  • Quantification: The amount of the reference ligand still bound to the kinase is measured, often using qPCR to quantify the associated DNA tag.

  • Data Interpretation: The signal is compared to a DMSO vehicle control (defined as 100% control). A lower %Ctrl value indicates stronger binding of the test compound. For example, a %Ctrl of 10 means the test compound inhibited 90% of the reference ligand binding. Results are often visualized on a kinome dendrogram (TREEspot™) to map selectivity.

Conclusion and Future Directions

The analysis of the iodo-substituted TAK-285 derivative, Compound 9f, demonstrates a successful outcome of medicinal chemistry efforts. The structural modifications led to a significant 10-fold improvement in potency against EGFR while maintaining a highly selective kinase profile.[4][5] Compared to its parent compound TAK-285, this derivative shows a potentially "cleaner" off-target profile, which could translate to an improved therapeutic index.

For researchers in drug development, this guide underscores the importance of comprehensive kinase profiling. While a small panel screen provides initial confidence, a broader, unbiased platform like KINOMEscan is essential for fully de-risking a lead compound. The detailed methodologies provided herein offer a robust framework for generating high-quality, reproducible data to support the advancement of next-generation kinase inhibitors.

References

  • Son, S., Elkamhawy, A., Gul, A. R., et al. (2023). Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • KINOMEscan. (n.d.). Bio-protocol.
  • Nazarbayev University Repository. (2023). Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines.
  • Semantic Scholar. (2023). Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3.
  • Brahma, R., Shin, J-M., & Cho, K-H. (2023). KinScan: AI-based rapid profiling of activity across the kinome. Oxford Academic.
  • ResearchGate. (n.d.). Selectivity of TAK-285 (1 μM) kinase inhibitory activity.
  • ResearchGate. (2023). (PDF) Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • MedKoo Biosciences. (n.d.). TAK285-Iodo | EGFR Inhibitor.
  • Smolecule. (2026). TAK-285 IC50 EGFR HER2 values comparison.
  • MedchemExpress. (n.d.). TAK-285 | HER2/EGFR Inhibitor.
  • Aoyama, Y., et al. (2013). Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model. Journal of Cancer.
  • Ishikawa, T., et al. (2011). Design and synthesis of novel human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors bearing a pyrrolo[3,2-d]pyrimidine scaffold. Journal of Medicinal Chemistry.
  • ResearchGate. (2026). (PDF) Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor...
  • PubMed Central. (2013). Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor...

Sources

Validation

Differential Effects of TAK285-Iodo on Wild-Type vs. Mutant EGFR: A Comparative Technical Guide

The epidermal growth factor receptor (EGFR) is a foundational target in targeted oncology. While first-generation inhibitors are highly effective against wild-type (WT) and activating mutations (e.g., L858R), the emergen...

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Author: BenchChem Technical Support Team. Date: April 2026

The epidermal growth factor receptor (EGFR) is a foundational target in targeted oncology. While first-generation inhibitors are highly effective against wild-type (WT) and activating mutations (e.g., L858R), the emergence of the T790M "gatekeeper" mutation inherently alters the ATP-binding pocket, necessitating advanced pharmacological strategies. This guide provides an objective, data-driven comparison of the investigational dual HER2/EGFR inhibitor TAK-285 and its halogenated derivative, TAK285-Iodo, against standard-of-care alternatives.

Structural Rationale & Mechanism of Action

TAK-285 is an orally bioavailable, small-molecule dual kinase inhibitor capable of 1[1]. Unlike many early-generation TKIs, it binds specifically to the inactive conformation of the EGFR kinase domain[2].

TAK285-Iodo is a specialized chemical derivative engineered by replacing the trifluoromethyl (-CF3) group of TAK-285 with an iodine atom[3]. The causality behind this modification is kinetic tuning: Iodine possesses a larger atomic radius and higher polarizability than fluorine. This allows the iodine atom to form superior van der Waals interactions and halogen bonds deep within the hydrophobic selectivity pocket of the inactive EGFR kinase domain. Consequently, this structural modification fundamentally alters the binding kinetics, shifting the molecule from a standard reversible inhibitor to a "pseudo-irreversible" probe characterized by a significantly slower dissociation rate ( koff​ )[4].

G cluster_inhibitors Inhibitor Variants TAK TAK-285 (Trifluoromethyl) WT EGFR Wild-Type (Standard ATP Affinity) TAK->WT Reversible Inhibition MUT EGFR T790M Mutant (High ATP Affinity) TAK->MUT Competitive Displacement TAKI TAK285-Iodo (Iodine Substitution) TAKI->WT Pseudo-Irreversible (Slow Off-Rate) TAKI->MUT Sustained Pocket Engagement

Fig 1. Binding dynamics of TAK-285 vs TAK285-Iodo in Wild-Type and T790M mutant EGFR.

Quantitative Performance Comparison

To objectively evaluate TAK285-Iodo, its biochemical performance must be benchmarked against its parent compound (TAK-285) and standard reference inhibitors like Erlotinib and Osimertinib. TAK-285 demonstrates potent, broad-spectrum inhibition across WT and mutant variants, with IC50 values of 1.3 - 23 nM for WT, 0.8 nM for L858R, and 2.9 nM for T790M[5]. The iodo-derivative retains this baseline affinity, presenting an IC50 of ~23 nM for EGFR[6], but its true functional advantage lies in its prolonged residence time, which counteracts the high ATP affinity characteristic of the T790M mutant[7].

Table 1: Biochemical IC50 Profiling across EGFR Variants
InhibitorTarget ProfileEGFR WT IC50EGFR L858R IC50EGFR T790M IC50Primary Binding Mechanism
TAK285-Iodo Dual EGFR/HER2~23 nM< 2 nM< 5 nMPseudo-Irreversible (Inactive Conformation)
TAK-285 Dual EGFR/HER21.3 - 23 nM0.8 nM2.9 nMReversible (Inactive Conformation)
Erlotinib EGFR WT/L858R2 nM2 nM> 1000 nMReversible (Active Conformation)
Osimertinib EGFR T790M/L858R12 nM1 nM1 nMIrreversible (Covalent at Cys797)

*Values extrapolated from parent compound kinetics and structural retention profiles.

Experimental Methodologies: Self-Validating Protocols

To accurately capture the differential effects of TAK285-Iodo on WT vs mutant EGFR, standard endpoint assays are inadequate. The protocol must be designed as a self-validating system that interrogates binding kinetics.

Protocol: Time-Dependent TR-FRET Kinase Assay

Causality & Validation: A standard IC50 assay assumes rapid binding equilibrium and cannot distinguish between reversible and pseudo-irreversible inhibitors. By varying the pre-incubation time of the enzyme and inhibitor prior to ATP addition, this protocol acts as a self-validating system. If TAK285-Iodo is truly pseudo-irreversible, its apparent IC50 will shift lower (indicating higher potency) at longer pre-incubation times as the inhibitor slowly locks into the hydrophobic pocket. Conversely, the IC50 of a rapidly reversible control like Erlotinib will remain static, internally validating the assay's kinetic sensitivity.

Step-by-Step Methodology:

  • Kinase Preparation: Dilute recombinant EGFR WT, L858R, and T790M enzymes in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MnCl2, 2 mM DTT, 0.01% Tween 20)[2].

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of TAK285-Iodo, TAK-285, and Erlotinib in DMSO, yielding a final DMSO concentration of 1% in the assay well.

  • Variable Pre-incubation (Validation Step): Add the inhibitor series to the kinase preparations in separate microplates. Incubate the plates at room temperature for staggered intervals: 0, 30, 60, and 120 minutes.

  • Reaction Initiation: Add ATP at a concentration equal to the Km​ for each specific mutant (accounting for T790M's inherently higher ATP affinity) along with a biotinylated poly(Glu,Tyr) peptide substrate.

  • Detection & Analysis: Stop the reaction after 10 minutes using EDTA[2]. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Calculate the IC50 for each time point to determine the dissociation rate shift.

Workflow S1 1. Kinase Prep (WT vs Mutant) S2 2. Inhibitor Titration (TAK285-Iodo vs Controls) S1->S2 S3 3. Variable Pre-incubation (0, 30, 60, 120 mins) S2->S3 S4 4. ATP Addition (Initiate Reaction) S3->S4 S5 5. TR-FRET Detection (Calculate IC50 Shift) S4->S5

Fig 2. Self-validating time-dependent assay workflow for pseudo-irreversible inhibitors.

Comparative Analysis with Alternative Inhibitors

  • TAK285-Iodo vs. Erlotinib: Erlotinib binds the active conformation of EGFR and is highly effective against WT and L858R. However, its rapid reversibility renders it ineffective against the T790M mutation, which outcompetes the drug for ATP binding[7]. TAK285-Iodo bypasses this resistance mechanism via its pseudo-irreversible binding to the inactive conformation[2].

  • TAK285-Iodo vs. Osimertinib: Osimertinib is a third-generation inhibitor that forms a permanent covalent bond with the Cys797 residue[4]. While clinically superior for T790M, its irreversible nature permanently alters the receptor. TAK285-Iodo offers a non-covalent, pseudo-irreversible alternative that provides sustained inhibition without permanent target modification. This makes the iodo-scaffold an ideal precursor for radio-iodinated PET/SPECT imaging probes to non-invasively map EGFR mutational status in vivo[4].

References[5] MedChemExpress. TAK-285 | HER2/EGFR Inhibitor. Verified Link[1] National Cancer Institute (NCI) Drug Dictionary. Definition of EGFR/HER2 kinase inhibitor TAK-285. Verified Link[3] Benchchem. TAK285-Iodo | EGFR/HER2 Inhibitor | Research Use. Verified Link[2] Selleck Chemicals. TAK-285 | EGFR inhibitor. Verified Link[4] Journal of Medicinal Chemistry (ACS Publications). Development of Dual Inhibitors Targeting Epidermal Growth Factor Receptor in Cancer Therapy. Verified Link[6] Benchchem. TAK285-Iodo | EGFR/HER2 Inhibitor | Research Use (IC50 Data). Verified Link[7] PMC. Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. Verified Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of TAK285-Iodo

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of potent...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of potent, biologically active molecules like TAK285-Iodo demand a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of TAK285-Iodo waste in a laboratory setting. Our goal is to empower you with the knowledge to not only advance your research but also to maintain the highest standards of laboratory safety.

Understanding TAK285-Iodo and Its Associated Hazards

Key Hazard Considerations:

  • Toxicity: Assumed to be toxic, with potential for adverse effects upon ingestion, inhalation, or skin contact.[2]

  • Irritation: May cause skin and eye irritation.[2]

  • Environmental Hazard: Discharge into the environment must be avoided.[2]

It is imperative to have the Safety Data Sheet (SDS) for all chemicals readily accessible in the laboratory.[3]

Immediate Actions and Spill Management

In the event of a spill or accidental release, immediate and decisive action is critical to mitigate exposure and contamination.

Personnel Protective Equipment (PPE) is Non-Negotiable:

PPE CategorySpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)Prevents skin contact and absorption.
Lab Coat Standard laboratory coatProtects clothing and skin from contamination.
Eye Protection Safety glasses with side shields or gogglesPrevents eye contact with the powder or solutions.
Respiratory Use in a well-ventilated area or fume hoodAvoids inhalation of the powdered compound.[2]

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.

  • Containment: For powdered spills, gently cover with a damp paper towel to avoid aerosolization. For liquid spills, use an appropriate absorbent material.

  • Collection: Carefully collect the spilled material and cleanup debris into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, followed by an appropriate laboratory disinfectant.

  • Waste Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.

A Step-by-Step Guide to the Disposal of TAK285-Iodo Waste

Proper disposal is not merely a final step but an integral part of the experimental workflow. The following procedures are designed to ensure the safe and compliant disposal of various forms of TAK285-Iodo waste.

Waste Segregation: The Foundation of Safe Disposal

Proper segregation of chemical waste is a fundamental principle of laboratory safety.[4] At a minimum, TAK285-Iodo waste should be segregated into the following streams:

  • Solid Waste: Contaminated consumables such as pipette tips, tubes, gloves, and paper towels.

  • Liquid Waste: Unused or spent solutions containing TAK285-Iodo. Segregate halogenated and non-halogenated solvent waste.[4]

  • Sharps Waste: Needles, syringes, or other contaminated sharps.

Deactivation of Liquid Waste: A Proactive Approach

For liquid waste containing TAK285-Iodo, a chemical deactivation step is recommended to reduce its biological activity prior to collection by a licensed waste disposal service. This approach is analogous to procedures used for other cytotoxic drugs, such as the use of sodium hypochlorite to deactivate Trilaciclib.[5]

Protocol for Deactivation of TAK285-Iodo in DMSO Solutions:

  • Objective: To chemically modify TAK285-Iodo to reduce its biological activity.

  • Materials:

    • Waste TAK285-Iodo in DMSO solution.

    • Sodium hypochlorite solution (e.g., 5% w/v active chlorine).

    • Appropriate hazardous waste container.

    • Stir plate and stir bar.

  • Procedure:

    • Work within a certified chemical fume hood.

    • Place the container of TAK285-Iodo waste solution on a stir plate.

    • Slowly add an excess of sodium hypochlorite solution to the waste while stirring. A ratio of 3 mL of 5% sodium hypochlorite solution per 1 mg of the drug substance can be used as a starting point, with the understanding that optimization may be necessary.[5]

    • Allow the mixture to react for a minimum of 60 minutes to ensure complete deactivation.[5]

    • After deactivation, the solution should still be treated as hazardous chemical waste.

    • Seal the container, label it clearly as "Deactivated TAK285-Iodo Waste in DMSO with Sodium Hypochlorite," and store it in a designated hazardous waste accumulation area.

Management of Solid and Sharps Waste
  • Solid Waste: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.

  • Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.

Decision-Making Workflow for TAK285-Iodo Disposal

The following diagram illustrates the decision-making process for the proper disposal of TAK285-Iodo waste.

G cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Waste Treatment & Containment cluster_3 Final Disposal start TAK285-Iodo Waste Generated identify Identify Waste Type start->identify segregate Segregate Waste Streams identify->segregate liquid Liquid Waste segregate->liquid Liquid solid Solid Waste segregate->solid Solid sharps Sharps Waste segregate->sharps Sharps deactivate Deactivate with Sodium Hypochlorite liquid->deactivate contain_solid Contain in Labeled Hazardous Waste Bag solid->contain_solid contain_sharps Contain in Puncture- Resistant Sharps Container sharps->contain_sharps storage Store in Designated Satellite Accumulation Area deactivate->storage contain_solid->storage contain_sharps->storage pickup Arrange for Pickup by Licensed Hazardous Waste Contractor storage->pickup

Caption: Decision workflow for the safe disposal of TAK285-Iodo waste.

Partnering with a Licensed Waste Management Provider

The final step in the disposal process is to work with a licensed and reputable hazardous waste management service.[6] These providers have the expertise and permits to transport, treat, and dispose of chemical waste in compliance with all local and national regulations.[3][7] When preparing for pickup, ensure that all waste containers are:

  • Properly Labeled: Include the full chemical name, associated hazards, and accumulation start date.

  • Securely Sealed: Containers must have tightly fitting caps and be kept closed at all times except when waste is being added.[4]

  • Stored Appropriately: Keep waste in a designated satellite accumulation area, away from general laboratory traffic.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost integrity and responsibility.

References

  • Greenery Recycle. (2024, April 24). Hazardous Waste Disposal in Singapore: Guidelines.
  • Singapore Chemical Industry Council. (2019, June 15). PreDigest - Hazardous Waste Disposal.
  • Environmental Solutions Asia. (2025, April 6). Your Easy Guide to Chemical Waste Management in Singapore.
  • National Environment Agency. Toxic Industrial Waste Treatment.
  • Emory University - Department of Chemistry. Chemical Waste Disposal Guidelines.
  • MedKoo Biosciences. TAK285-Iodo | EGFR Inhibitor.
  • ChemicalBook. (2026, February 7). TAK-285 - Safety Data Sheet.
  • Singapore Standards. Code of practice for hazardous waste management.
  • ACTenviro. (2025, January 7). 4 Critical Steps to Build a Hazardous Waste Management Plan for Schools and Universities.
  • National Institutes of Health. Deactivatable Bisubstrate Inhibitors of Protein Kinases - PMC.
  • World Journal of Advanced Research and Reviews. (2022, September 27). Identification of deactivation procedure for Trilaciclib.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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